Trovirdine
Descripción
HIV-1 reverse transcriptase inhibito
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4S/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11/h1-5,7,9H,6,8H2,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCFDYZWQYGULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869977 | |
| Record name | N-(5-Bromopyridin-2-yl)-N'-[2-(pyridin-2-yl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149488-17-5 | |
| Record name | Trovirdine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149488175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TROVIRDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE3K6J8614 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of Trovirdine
This document provides a comprehensive technical overview of the mechanism of action for this compound (also known as LY300046), a non-nucleoside reverse transcriptase inhibitor (NNRTI). The information is compiled for professionals in the fields of virology, pharmacology, and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of its molecular interactions.
Core Mechanism of Action
This compound is a potent, non-nucleoside inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), the essential viral enzyme that converts viral RNA into DNA for integration into the host genome.[1][2] As a member of the phenethylthiazolylthiourea (PETT) class of compounds, this compound exerts its antiviral effect by binding to a specific, allosteric site on the HIV-1 RT enzyme known as the NNRTI binding pocket.[2]
Enzyme kinetic studies have revealed that this compound's inhibition of HIV-1 RT is non-competitive with respect to deoxynucleoside triphosphates (dNTPs) and uncompetitive with regard to the primer/template complex under steady-state conditions.[1] This indicates that this compound does not bind to the active site of the enzyme or compete with the natural substrates. Instead, its binding to the allosteric pocket induces a conformational change in the enzyme, distorting the active site and thereby inhibiting DNA synthesis. Computer modeling of the RT/NNI binding pocket has been used to understand the spatial arrangement of this compound and to guide the development of more potent derivatives.[2]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays. The following tables summarize the key efficacy data.
Table 1: In Vitro Enzymatic and Antiviral Activity of this compound
| Assay Type | Target | Metric | Value | Cell Line (if applicable) | Reference |
| Enzymatic Inhibition | Wild-Type HIV-1 RT | IC₅₀ | 7 nM (0.007 µM) | N/A | [1][3][4] |
| Antiviral Activity | Wild-Type HIV-1 | EC₅₀ | 0.02 µM | MT-4 | [3] |
| Antiviral Activity | HIV-1 3B (Y181C Mutant) | ED₅₀ | 5 µM | MT-4 | [3] |
| Antiprotozoal Activity | Toxoplasma gondii tachyzoites | IC₅₀ | 18.89 ± 1.87 µM | N/A | [5] |
Table 2: Impact of Resistance-Associated Mutations on this compound Inhibition
| Mutation | Fold Decrease in Inhibition | Reference |
| Leucine to Isoleucine at position 100 (L100I) | 25-fold | [1] |
| Tyrosine to Cysteine at position 181 (Y181C) | 147-fold | [1] |
| Tyrosine to Leucine at position 188 (Y188L) | 12-fold | [1] |
Detailed Experimental Protocols
The quantitative data presented were derived from specific in vitro experiments. The methodologies for these key assays are detailed below.
HIV-1 Reverse Transcriptase Inhibition Assay
This enzymatic assay is designed to directly measure the inhibition of purified HIV-1 RT by a test compound.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against HIV-1 RT.
-
Methodology:
-
The reaction is performed using a heteropolymeric primer/template, such as oligo-DNA paired with ribosomal RNA.[1]
-
Purified recombinant HIV-1 RT enzyme is pre-incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the primer/template and the deoxynucleoside triphosphate substrate (e.g., dGTP).[1][3]
-
The reaction proceeds under steady-state kinetic conditions.
-
The incorporation of radiolabeled or fluorescently tagged dNTPs into the newly synthesized DNA strand is measured.
-
The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Activity Assay (MTT Assay)
This cell-based assay measures the ability of a compound to protect host cells from the cytopathic effects of viral replication.
-
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound in protecting cells from HIV-1-induced death.
-
Methodology:
-
Human MT-4 cells, a T-lymphoid cell line highly susceptible to HIV-1 infection, are seeded into a 96-well microtiter plate.[3]
-
Cells are infected with a known titer of HIV-1.
-
Immediately following infection, the cells are treated with a range of concentrations of this compound. Control wells include uninfected cells and infected, untreated cells.
-
The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and induction of cytopathic effects in the untreated control wells.
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
The formazan crystals are solubilized, and the absorbance is read using a spectrophotometer.
-
The EC₅₀ value is determined by quantifying the concentration of this compound that preserves 50% of the cell viability compared to uninfected controls.[3]
-
Mandatory Visualizations
The following diagrams illustrate the mechanism of action and experimental workflows described in this guide.
Caption: this compound's allosteric inhibition of HIV-1 Reverse Transcriptase.
Caption: Experimental workflow for the cell-based MTT antiviral assay.
References
In-Depth Technical Guide to Trovirdine (LY300046): Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Trovirdine (LY300046), a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of HIV-1 infection.
Core Chemical Structure and Identifiers
This compound, also known as LY300046, is a phenethylthiazolylthiourea (PETT) derivative. Its chemical structure is characterized by a central thiourea group linking a 5-bromopyridinyl moiety and a 2-pyridylethyl group.
| Identifier | Value |
| IUPAC Name | 1-(5-bromopyridin-2-yl)-3-(2-(pyridin-2-yl)ethyl)thiourea[1] |
| Molecular Formula | C13H13BrN4S[2][3] |
| Molecular Weight | 337.24 g/mol [2][3] |
| Canonical SMILES | S=C(NCCC1=NC=CC=C1)NC2=NC=C(Br)C=C2[4] |
| CAS Number | 149488-17-5 (free base)[2][3] |
| 148311-89-1 (hydrochloride)[1] |
Quantitative Biological and Physicochemical Data
This compound has demonstrated potent inhibitory activity against HIV-1 reverse transcriptase (RT). The following table summarizes key quantitative data available for this compound.
| Parameter | Value | Condition | Reference |
| IC50 (HIV-1 RT) | 7 nM | Heteropolymeric primer/template (oligo-DNA/ribosomal RNA) and dGTP as substrate. | [4] |
| EC50 | 0.02 µM | Antiviral activity against wild-type HIV-1 infected human MT4 cells. | |
| EC50 | > 5 µM | Protection of MT-4 cells from HIV-1 induced cytopathogenicity (MTT method). |
Mechanism of Action
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and act as chain terminators, NNRTIs bind to an allosteric site on the reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its DNA polymerase activity. This prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.
Mechanism of Action of this compound.
Experimental Protocols
General Synthesis of this compound Analogs (Thiourea Synthesis)
Materials:
-
2-(2-Aminoethyl)pyridine
-
2-Bromo-5-isothiocyanatopyridine (or can be prepared in situ from 2-amino-5-bromopyridine and thiophosgene)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of Isothiocyanate (if not commercially available): A solution of 2-amino-5-bromopyridine in an anhydrous solvent is added dropwise to a stirred solution of thiophosgene in the same solvent at a controlled temperature (often 0 °C). The reaction is typically stirred for several hours at room temperature. The solvent is then removed under reduced pressure to yield the crude isothiocyanate.
-
Thiourea Formation: The crude 2-bromo-5-isothiocyanatopyridine is dissolved in an anhydrous solvent. To this solution, an equimolar amount of 2-(2-aminoethyl)pyridine, also dissolved in the anhydrous solvent, is added dropwise at room temperature under an inert atmosphere.
-
Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Salt Formation (Optional): To prepare the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or another appropriate solvent. The resulting precipitate is then collected by filtration and dried.
General Synthetic Workflow for this compound.
Conclusion
This compound (LY300046) is a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase. Its chemical structure and mechanism of action have been well-characterized, demonstrating significant in vitro activity. This guide provides core technical information for researchers and professionals in the field of drug development, summarizing the available data on its chemical properties, biological activity, and a general synthetic approach. Further investigation into its pharmacokinetic and pharmacodynamic profiles would be necessary for a complete understanding of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - AdisInsight [adisinsight.springer.com]
Trovirdine: A Technical Overview of a Non-Nucleoside Reverse Transcriptase Inhibitor
Disclaimer: This document provides a summary of publicly available scientific information regarding the investigational anti-HIV agent Trovirdine (also known as LY300046). It is intended for researchers, scientists, and drug development professionals. Notably, comprehensive in vivo pharmacokinetic data for this compound, including details on its absorption, distribution, metabolism, and excretion (ADME) in humans, is not available in the public domain. The information presented herein is focused on its mechanism of action and in vitro pharmacodynamic properties.
Introduction
This compound is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As an NNRTI, this compound exerts its antiviral activity by binding to a specific allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the viral genome. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.
Pharmacodynamics
The in vitro antiviral activity and enzymatic inhibition of this compound have been characterized, demonstrating its potency against HIV-1.
Quantitative Pharmacodynamic Data
The following table summarizes the key in vitro pharmacodynamic parameters for this compound.
| Parameter | Value | Cell Line/System | Description |
| IC50 | 7 nM | HIV-1 Reverse Transcriptase | Concentration required to inhibit the enzymatic activity of HIV-1 RT by 50%. |
| EC50 | 0.02 µM | MT-4 cells | Concentration required to protect 50% of MT-4 cells from HIV-1 induced cytopathic effects. |
Mechanism of Action
This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme. This binding event does not compete with the natural deoxynucleoside triphosphate (dNTP) substrates. Instead, it allosterically distorts the enzyme's structure, including the catalytically critical "fingers" and "thumb" subdomains, which impairs the proper positioning of the primer-template and the dNTP, ultimately halting DNA synthesis.
Pharmacokinetics
Despite reports of this compound entering Phase I clinical trials, detailed pharmacokinetic data from these studies, or from preclinical animal models, are not publicly available. Therefore, a comprehensive profile of its absorption, distribution, metabolism, and excretion (ADME) cannot be provided at this time. This lack of data prevents a thorough understanding of its half-life, clearance, volume of distribution, and potential for drug-drug interactions in vivo.
Experimental Protocols
The following sections describe generalized protocols for the types of in vitro assays used to determine the pharmacodynamic parameters of this compound.
HIV-1 Reverse Transcriptase Inhibition Assay (IC50 Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.
Methodology:
-
Reagent Preparation: A reaction mixture is prepared containing a buffer, purified recombinant HIV-1 RT, a template-primer such as poly(A)•oligo(dT), and varying concentrations of this compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a deoxynucleoside triphosphate (dNTP) substrate, which is typically radiolabeled (e.g., [³H]dTTP) or fluorescently tagged.
-
Incubation: The reaction is allowed to proceed for a defined period at 37°C.
-
Termination and Detection: The reaction is stopped, and the amount of newly synthesized, labeled DNA is quantified. This is often achieved by precipitating the DNA and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The percentage of RT inhibition is calculated for each this compound concentration relative to a no-drug control. The IC50 value is then determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Anti-HIV-1 Activity in MT-4 Cells (EC50 Determination)
This cell-based assay measures the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection. The MTT assay is a common method for this purpose.
Methodology:
-
Cell Plating: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are seeded in a 96-well plate.
-
Compound Addition: Serial dilutions of this compound are added to the wells.
-
Viral Infection: A standardized amount of HIV-1 is added to the wells containing the cells and the test compound. Control wells include uninfected cells and infected cells without any drug.
-
Incubation: The plate is incubated for a period of 4-5 days, during which the virus replicates and causes cell death (cytopathic effect) in the absence of an effective inhibitor.
-
MTT Addition: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: Viable, metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a spectrophotometer at approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell protection is calculated for each this compound concentration, and the EC50 value is determined from the dose-response curve.
Conclusion
This compound is a potent in vitro inhibitor of HIV-1 reverse transcriptase with significant antiviral activity in cell culture. Its mechanism of action is consistent with that of other non-nucleoside reverse transcriptase inhibitors. However, the lack of publicly available in vivo pharmacokinetic data for this compound limits a complete assessment of its potential as a therapeutic agent. Further research and the publication of clinical trial data would be necessary to fully characterize its pharmacokinetic profile and clinical utility.
Trovirdine's Inhibitory Activity Against HIV-1 Reverse Transcriptase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the inhibitory activity of trovirdine (LY300046), a non-nucleoside reverse transcriptase inhibitor (NNRTI), against the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). This compound, a pyridinone derivative, demonstrates potent and specific inhibition of HIV-1 RT, a critical enzyme in the viral replication cycle. This document collates quantitative inhibitory data, details experimental methodologies for assessing its activity, and illustrates the underlying mechanism of action and experimental workflows through diagrams. The information presented is intended to support further research and development of NNRTIs in the context of antiretroviral therapy.
Quantitative Inhibitory Activity of this compound
This compound exhibits potent inhibitory activity against both the isolated HIV-1 RT enzyme and the replication of the virus in cell culture. The following tables summarize the key quantitative data available for this compound and its analogs.
| Parameter | Value | Condition | Reference |
| IC50 | 7 nM | Against HIV-1 RT with oligo-DNA/ribosomal RNA as a heteropolymeric primer/template and dGTP as the substrate.[1] | MedchemExpress |
| EC50 | 0.12 µM | Against wild-type HIV-1 (IIIB strain) in MT-4 cells using an XTT assay. | MedchemExpress |
| EC50 | 0.02 µM | Against HIV-1 3B Y181C resistant mutant in human MT-4 cells, assessed by protection against viral-induced cytopathogenicity using an MTT assay.[1] | MedchemExpress |
| EC50 | > 5 µM | Against HIV-1 (clone 90) in MT-4 cells infected with HIV-1 IIIB using an XTT assay.[1] | MedchemExpress |
Mechanism of Action
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and act as chain terminators, NNRTIs employ a distinct, non-competitive mechanism of inhibition.
NNRTIs bind to a hydrophobic pocket located approximately 10 Å away from the catalytic active site of the HIV-1 RT p66 subunit. This binding induces a conformational change in the enzyme, which distorts the active site and limits the mobility of the "thumb" and "finger" subdomains. This allosteric inhibition prevents the proper binding of the natural deoxynucleoside triphosphate (dNTP) substrates, thereby halting DNA polymerization and viral replication.
The primary resistance mutations associated with pyridinone NNRTIs, such as this compound, often occur within this binding pocket. Key mutations include K103N and Y181C. The Y181C mutation, in particular, lies adjacent to the conserved YG/MDD motif of the polymerase active site.
Figure 1: Mechanism of this compound Inhibition of HIV-1 RT.
Experimental Protocols
The following protocols are representative methodologies for determining the inhibitory activity of this compound against HIV-1 RT and its antiviral efficacy in cell culture.
HIV-1 Reverse Transcriptase Inhibition Assay (Enzymatic Assay)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (e.g., from E. coli expression)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM dithiothreitol (DTT), 5 mM MgCl2, 0.1% (v/v) Triton X-100
-
Primer/Template: Poly(rA)/oligo(dT)12-18
-
Deoxynucleoside Triphosphate (dNTP) mix (dATP, dCTP, dGTP, dTTP)
-
[³H]-dTTP (radiolabeled thymidine triphosphate)
-
96-well microtiter plates
-
Scintillation counter and scintillation fluid
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these stock solutions in the assay buffer to the final desired concentrations. The final DMSO concentration in the reaction should not exceed 1-2%.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, poly(rA)/oligo(dT) primer/template, and the desired concentration of this compound or control (DMSO vehicle).
-
Enzyme Addition: Add the purified HIV-1 RT to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA).
-
Precipitation and Washing: Precipitate the newly synthesized DNA on ice. Collect the precipitate on glass fiber filters and wash with 5% TCA followed by ethanol to remove unincorporated [³H]-dTTP.
-
Quantification: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for HIV-1 RT Enzymatic Inhibition Assay.
Antiviral Activity Assay (Cell-Based Assay)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Materials:
-
Human T-lymphoid cell line (e.g., MT-4, CEM)
-
HIV-1 laboratory strain (e.g., IIIB, NL4-3)
-
This compound (or other test compounds)
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
96-well cell culture plates
-
Reagents for measuring cell viability or viral protein production (e.g., XTT or MTT for cytopathic effect, p24 ELISA for viral antigen)
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Plating: Seed the T-lymphoid cells into a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a "no drug" control.
-
Virus Infection: Infect the cells with a pre-titered amount of HIV-1. Include uninfected cell controls.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days) at 37°C in a CO2 incubator.
-
Assay Readout:
-
Cytopathic Effect (CPE) Reduction Assay: If the virus causes cell death, add a viability reagent like XTT or MTT. The amount of colorimetric product is proportional to the number of viable cells.
-
p24 Antigen Capture ELISA: Collect the culture supernatant and measure the amount of HIV-1 p24 capsid protein, which is an indicator of viral replication.
-
-
Data Analysis:
-
For CPE reduction, calculate the percentage of cell protection for each drug concentration compared to the virus control (no drug) and cell control (no virus) wells.
-
For p24 ELISA, calculate the percentage of inhibition of p24 production for each drug concentration compared to the virus control.
-
Determine the EC50 (50% effective concentration) by plotting the percentage of protection or inhibition against the logarithm of the compound concentration.
-
Simultaneously, determine the CC50 (50% cytotoxic concentration) from uninfected cells treated with the compound to assess its toxicity. The selectivity index (SI) is calculated as CC50/EC50.
-
Figure 3: Workflow for Cell-Based Antiviral Activity Assay.
Conclusion
This compound is a potent NNRTI that effectively inhibits HIV-1 RT through a non-competitive, allosteric mechanism. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of antiretroviral drug development. Understanding the specific inhibitory characteristics and the methodologies to assess them is crucial for the design of novel NNRTIs that can overcome the challenges of drug resistance and improve therapeutic outcomes for individuals living with HIV-1. Further structural studies of this compound in complex with wild-type and mutant HIV-1 RT would provide valuable insights for the rational design of next-generation inhibitors.
References
Trovirdine: An In-Depth Technical Examination of its Antiviral Spectrum Beyond HIV-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trovirdine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), is well-characterized for its robust activity against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide explores the documented antiviral and antiparasitic activity of this compound beyond its primary indication, providing a comprehensive overview for researchers and drug development professionals. While extensive data on a broad antiviral spectrum remains limited in publicly accessible literature, this document synthesizes the available quantitative data, details relevant experimental methodologies, and presents key information in a structured format to facilitate further investigation and development. The primary focus of this guide is the in vitro activity of this compound against the protozoan parasite Toxoplasma gondii.
Introduction to this compound
This compound (LY300046) is a member of the phenylethylthiazolylthiourea (PETT) series of NNRTIs. Its primary mechanism of action against HIV-1 involves the allosteric inhibition of the viral reverse transcriptase enzyme, a critical component of the viral replication cycle. While its clinical development has centered on HIV-1, the potential for antiviral compounds to exhibit a broader spectrum of activity is a key area of interest in drug discovery. This guide delves into the existing evidence for this compound's activity against other pathogens.
In Vitro Activity Beyond HIV-1
Activity against Toxoplasma gondii
The most significant finding for this compound's activity beyond HIV-1 is its inhibitory effect on the obligate intracellular parasite Toxoplasma gondii, the causative agent of toxoplasmosis. A study evaluating a panel of 44 antiretroviral compounds identified this compound as having potency against T. gondii tachyzoites in vitro.[1]
Table 1: In Vitro Inhibitory Activity of this compound against Toxoplasma gondii
| Pathogen | Assay Type | Cell Line | Endpoint | IC50 (µM) | Reference |
| Toxoplasma gondii (tachyzoites) | Growth Inhibition Assay | Not Specified | Inhibition of tachyzoite growth by 50% | 18.89 ± 1.87 | [1] |
Antiviral Spectrum: Data Gaps
Extensive searches of scientific literature did not yield specific data on the in vitro or in vivo activity of this compound against other common viruses such as Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), Cytomegalovirus (CMV), or Influenza virus. This indicates a significant gap in the understanding of this compound's broader antiviral potential and highlights an area for future research.
Cytotoxicity Profile
Understanding the cytotoxicity of a compound is crucial for evaluating its therapeutic potential. Cytotoxicity of this compound has been assessed in human MT-4 cells using the MTT assay.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | CC50 (µM) | Reference |
| MT-4 (human T-cell line) | MTT Assay | 50% reduction in cell viability | 60 | [2] |
Experimental Protocols
Toxoplasma gondii Growth Inhibition Assay (Presumed Methodology)
Based on standard parasitological techniques, the following protocol is a likely representation of the methodology used to determine the IC50 of this compound against T. gondii tachyzoites.[1]
References
Trovirdine Hydrochloride vs. Trovirdine Free Base: A Technical Examination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of Trovirdine hydrochloride and this compound free base, focusing on the core physicochemical and pharmacokinetic properties that influence drug development and clinical efficacy. While direct comparative studies on the two forms of this compound are not extensively published, this document extrapolates from established principles of pharmaceutical salts and available data on this compound to offer a comprehensive overview for research and development professionals.
Executive Summary
This compound is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of HIV-1 infection. Like many amine-containing pharmaceuticals, this compound can exist as a free base or as a salt, with the hydrochloride salt being a common choice for formulation development. The selection of the free base or a salt form is a critical decision in the drug development process, as it can significantly impact the compound's solubility, stability, bioavailability, and manufacturability. This guide will explore these differences in the context of this compound, providing a foundational understanding for further research.
Physicochemical Properties: A Comparative Analysis
The primary distinction between a free base and its hydrochloride salt lies in the protonation of a basic nitrogen atom in the molecule. This seemingly minor chemical modification can lead to substantial differences in physical and chemical properties.
Table 1: Comparative Physicochemical Properties of this compound Free Base vs. Hydrochloride
| Property | This compound Free Base (Expected) | This compound Hydrochloride (Expected) | Rationale |
| Molecular Weight | Lower | Higher | Addition of HCl molecule |
| Aqueous Solubility | Low | High | The ionic nature of the salt form enhances interaction with polar water molecules. |
| Melting Point | Generally Lower | Generally Higher | The ionic lattice of the salt form typically requires more energy to break. |
| Hygroscopicity | Lower | Higher | Salts are more prone to absorbing moisture from the atmosphere. |
| Chemical Stability | May be less stable to oxidation | Generally more stable | Protonation of the amine can protect it from oxidative degradation. |
| Dissolution Rate | Slower | Faster | Higher solubility generally leads to a faster dissolution rate. |
Pharmacokinetic Profile: From Bench to Bedside
The differences in physicochemical properties between the free base and hydrochloride salt of this compound are expected to have a direct impact on its pharmacokinetic profile.
Table 2: Projected Pharmacokinetic Parameters of this compound Free Base vs. Hydrochloride
| Parameter | This compound Free Base | This compound Hydrochloride | Implications for Drug Development |
| Bioavailability | Potentially lower and more variable | Potentially higher and more consistent | The higher solubility and faster dissolution of the hydrochloride salt can lead to improved absorption from the gastrointestinal tract. |
| Cmax (Peak Plasma Concentration) | Likely lower | Likely higher | A faster absorption rate for the hydrochloride form would result in a higher peak plasma concentration. |
| Tmax (Time to Peak Plasma Concentration) | Likely longer | Likely shorter | The rapid dissolution of the salt form would lead to quicker absorption and a shorter time to reach Cmax. |
Experimental Protocols for Comparative Evaluation
To empirically determine the optimal form of this compound for development, a series of standardized experiments would be necessary. The following are representative protocols.
Equilibrium Solubility Assay
Objective: To determine the aqueous solubility of this compound hydrochloride and this compound free base at different pH values.
Methodology:
-
An excess amount of the test compound (either the free base or hydrochloride salt) is added to a series of vials containing buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.
-
The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
-
The resulting saturated solutions are filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
In Vitro Dissolution Testing
Objective: To compare the dissolution rates of formulated this compound hydrochloride and this compound free base.
Methodology:
-
Tablets or capsules containing a known dose of either the free base or hydrochloride salt are prepared.
-
The dissolution test is performed using a USP dissolution apparatus (e.g., Apparatus 2, paddle method).
-
The dissolution medium is typically a buffered solution mimicking physiological conditions (e.g., 900 mL of 0.1 N HCl).
-
The apparatus is maintained at a constant temperature (37°C ± 0.5°C) and paddle speed (e.g., 50 rpm).
-
Aliquots of the dissolution medium are withdrawn at predetermined time intervals and analyzed by HPLC to determine the percentage of drug dissolved over time.
In Vivo Pharmacokinetic Study in an Animal Model
Objective: To compare the oral bioavailability and other pharmacokinetic parameters of this compound hydrochloride and this compound free base.
Methodology:
-
A suitable animal model (e.g., rats or dogs) is selected.
-
The animals are divided into two groups. One group receives an oral dose of the this compound free base formulation, and the other receives an equivalent dose of the this compound hydrochloride formulation.
-
Blood samples are collected from each animal at specified time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
The plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data for each group and compared.
Visualizing the Drug Development Workflow
The decision to proceed with a salt or free base form of a drug candidate like this compound is a critical step in the drug development pipeline. The following diagram illustrates a simplified workflow for this decision-making process.
Caption: A simplified workflow for selecting between a free base and a salt form in drug development.
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
This compound exerts its antiviral effect by binding to a non-catalytic site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which allosterically inhibits its function and prevents the conversion of viral RNA into DNA, a critical step in the viral replication cycle.
Caption: The mechanism of action of this compound as an HIV-1 reverse transcriptase inhibitor.
Conclusion
The choice between this compound hydrochloride and this compound free base carries significant implications for the drug's ultimate clinical success. The hydrochloride salt is anticipated to offer superior aqueous solubility and a faster dissolution rate, which would likely translate to improved bioavailability and more consistent patient outcomes. However, this may come at the cost of increased hygroscopicity and potential challenges in formulation. The free base, while likely less soluble, may offer advantages in terms of chemical stability and ease of handling during manufacturing. A comprehensive suite of pre-formulation and in vivo studies is essential to make an informed decision on the optimal form of this compound to advance through clinical development.
For Researchers, Scientists, and Drug Development Professionals
Phenethylthiazolylthiourea (PETT) Derivatives in HIV Research: An In-depth Technical Guide
This technical guide provides a comprehensive overview of Phenethylthiazolylthiourea (PETT) derivatives, a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV research. It covers their mechanism of action, structure-activity relationships, quantitative antiviral data, and detailed experimental protocols.
Mechanism of Action
PETT derivatives are allosteric inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. They bind to a hydrophobic pocket, known as the NNRTI binding pocket, which is distinct from the active site of the enzyme. This binding event induces a conformational change in the RT, which restricts the mobility of the p66 subunit's "thumb" and "finger" domains. This distortion of the enzyme's structure ultimately inhibits the polymerization of viral DNA, thereby halting the replication of HIV-1.
Caption: Allosteric inhibition of HIV-1 RT by PETT derivatives.
Structure-Activity Relationships (SAR)
The antiviral potency of PETT derivatives is governed by their chemical structure. SAR studies have identified key pharmacophoric features:
-
Phenethyl Moiety (Quadrant 1): This part of the molecule interacts with a hydrophobic channel in the NNRTI binding pocket. Substitutions on the phenyl ring can modulate this interaction.
-
Thiourea Linker (Quadrant 2): The thiourea group is crucial for binding, forming hydrogen bonds with amino acid residues in the binding pocket.
-
Thiazolyl Ring (Quadrant 3): This central heterocyclic ring acts as a scaffold.
-
"Right-Hand Side" Moiety (Quadrant 4): This region is often a substituted pyridyl ring, where modifications, such as halogenation, can significantly enhance antiviral activity and influence the resistance profile.[1] The stereochemistry of substituents can also profoundly affect anti-HIV activity, with "R" stereoisomers often showing higher potency.[2]
Caption: Key structure-activity relationships of PETT derivatives.
Quantitative Data Presentation
The following tables summarize the in vitro anti-HIV-1 activity and cytotoxicity of selected PETT derivatives.
Table 1: Anti-HIV-1 Activity and Cytotoxicity of Selected PETT Derivatives
| Compound | Target HIV-1 Strain | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Trovirdine | Wild-type | MT-4 | 1 - 5 | >100 | >20,000 - 100,000 |
| This compound | Ile100 Mutant | MT-4 | 9 - 100 | >100 | >1,000 - 11,111 |
| This compound | Cys181 Mutant | MT-4 | 3 - 20 | >100 | >5,000 - 33,333 |
| Emivirine (MKC-442) | LAI Strain | MT-4 | 8 | >100 | >12,500 |
| Emivirine (MKC-442) | Y181C Mutant | MT-4 | >10,000 | >100 | - |
| Emivirine (MKC-442) | K103N/Y181C Mutant | MT-4 | >100,000 | >100 | - |
EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. The Selectivity Index (SI = CC50 / EC50) is a measure of the drug's therapeutic window.
Table 2: Inhibition of HIV-1 Reverse Transcriptase by PETT Derivatives
| Compound | Target HIV-1 RT Strain | IC50 (nM) |
| This compound | Wild-type | 0.6 - 5 |
| This compound | Ile100 Mutant | 20 - 50 |
| This compound | Cys181 Mutant | 4 - 10 |
IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits the enzymatic activity of HIV-1 RT by 50%.
Experimental Protocols
This colorimetric assay measures the ability of a compound to inhibit HIV-1-induced cytopathic effects and its toxicity to the host cells.
Materials:
-
Host cells (e.g., MT-4, CEM, PBMCs)
-
HIV-1 stock (wild-type or resistant strains)
-
Culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics)
-
PETT derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of culture medium.[3]
-
Compound Addition: Add 100 µL of culture medium containing serial dilutions of the PETT derivative to the appropriate wells. Include cell control (no virus, no compound), virus control (cells and virus, no compound), and compound toxicity control (cells and compound, no virus) wells.
-
Virus Infection: Add 50 µL of an appropriate dilution of HIV-1 stock to the test wells and virus control wells.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.[4]
-
MTT Addition: Add 10-20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate the EC50 from the virus-infected wells and the CC50 from the uninfected wells using dose-response curve analysis.
This is a cell-free assay to determine the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 RT
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Template-primer (e.g., poly(rA)-oligo(dT)12-18)
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP or DIG-dUTP/Biotin-dUTP)
-
PETT derivative stock solution (in DMSO)
-
Detection system (e.g., scintillation counter for radioactivity, or ELISA-based detection for non-radioactive methods)
-
Incubator (37°C)
Protocol:
-
Reaction Setup: In a reaction tube or 96-well plate, prepare a reaction mixture containing the reaction buffer, template-primer, and dNTPs.
-
Inhibitor Addition: Add various concentrations of the PETT derivative to the reaction mixture. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding a known amount of recombinant HIV-1 RT.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Termination and Detection:
-
Radioactive method: Stop the reaction by adding EDTA. Spot the mixture onto DEAE filter mats, wash to remove unincorporated [3H]-dTTP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive (ELISA) method: The newly synthesized DNA is labeled with biotin and digoxigenin (DIG). Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled DNA. Detect the incorporated DIG with an anti-DIG antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a colorimetric HRP substrate (e.g., ABTS).
-
-
Absorbance Reading: For the ELISA method, read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of RT inhibition against the log of the inhibitor concentration.
Caption: Workflows for MTT and HIV-1 RT inhibition assays.
References
- 1. Phenethylthiazolylthiourea (PETT) compounds as a new class of HIV-1 reverse transcriptase inhibitors. 2. Synthesis and further structure-activity relationship studies of PETT analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of stereo and regiochemistry towards wild and multidrug resistant HIV-1 virus: viral potency of chiral PETT derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Molecular Tapestry of Trovirdine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core molecular interactions of Trovirdine (also known as LY300046), a non-nucleoside reverse transcriptase inhibitor (NNRTI). This compound has been a subject of interest in the field of antiretroviral research. This document synthesizes key data, outlines experimental methodologies, and provides visual representations of its mechanism of action to facilitate a comprehensive understanding for researchers and professionals in drug development.
Quantitative Analysis of this compound's Inhibitory Activity
This compound has demonstrated potent inhibitory activity against its primary target, the HIV-1 reverse transcriptase (RT), as well as off-target activity against other organisms. The following tables summarize the key quantitative data related to its efficacy.
| Target | Assay Conditions | IC50 |
| HIV-1 Reverse Transcriptase | Heteropolymeric primer/template (oligo-DNA/ribosomal RNA) with dGTP substrate | 7 nM[1] |
| Organism | Inhibitory Effect | IC50 |
| Toxoplasma gondii (tachyzoites) | Inhibition of tachyzoite growth in vitro | 18.89 ± 1.87 µM[2] |
Molecular Mechanism of Action
This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI), a class of antiretroviral drugs that bind to a non-essential site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.
Enzyme kinetic studies have revealed that this compound's inhibition of HIV-1 RT is non-competitive with respect to deoxynucleoside triphosphates (dNTPs) and uncompetitive with respect to the primer/template complex under steady-state conditions.[3] This indicates that this compound does not compete with the natural substrates for binding to the enzyme's active site but rather binds to a distinct allosteric site.
This compound's Interaction with HIV-1 Reverse Transcriptase
Caption: Mechanism of this compound's inhibition of HIV-1 Reverse Transcriptase.
Resistance to this compound
As with other NNRTIs, the efficacy of this compound can be compromised by the emergence of drug-resistant mutations in the HIV-1 reverse transcriptase gene. These mutations alter the amino acid sequence of the enzyme, particularly in the NNRTI binding pocket, thereby reducing the binding affinity of the inhibitor.
Key mutations that have been identified to confer resistance to this compound include:
| Mutation | Fold Decrease in Inhibition |
| Leu100 | 25-fold[3] |
| Tyr181 | 147-fold[3] |
| Tyr188 | 12-fold[3] |
Docking studies have provided insights into the structural basis of these interactions, revealing spatial gaps around this compound's pyridyl ring within the binding pocket.[4] This has led to the suggestion that modifying this part of the molecule, for instance, by replacing the planar pyridyl ring with nonplanar structures like piperidinyl or piperazinyl rings, could enhance its potency and potentially overcome some resistance mechanisms.[4]
Experimental Protocols
To ensure the reproducibility of the findings presented, this section outlines the general methodology for a key experiment used to characterize this compound's activity.
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol describes a typical in vitro assay to determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 RT.
Caption: General workflow for an in vitro HIV-1 Reverse Transcriptase inhibition assay.
Detailed Steps:
-
Preparation of Reagents:
-
Dilute recombinant HIV-1 reverse transcriptase to the desired concentration in an appropriate buffer.
-
Prepare a stock solution of the heteropolymeric primer/template (e.g., oligo-DNA/ribosomal RNA).
-
Prepare a stock solution of the deoxynucleoside triphosphate (dNTP), such as dGTP, which may be radiolabeled for detection.
-
Create a serial dilution of this compound in a suitable solvent (e.g., DMSO) to obtain a range of concentrations for testing.
-
-
Assay Setup:
-
In a microplate, combine the HIV-1 RT enzyme, the primer/template, and each dilution of this compound. Include control wells with no inhibitor and wells with no enzyme.
-
Pre-incubate the mixture for a defined period to allow for the binding of the inhibitor to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the reverse transcription reaction by adding the dNTP substrate to all wells.
-
Incubate the plate at the optimal temperature for the enzyme's activity (typically 37°C) for a specific duration.
-
-
Reaction Termination and Detection:
-
Stop the reaction, for example, by adding a solution containing EDTA, which chelates the magnesium ions required for enzyme activity.
-
Quantify the amount of newly synthesized DNA. If a radiolabeled dNTP was used, this can be done by spotting the reaction mixture onto a filter, washing away unincorporated nucleotides, and measuring the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity, by fitting the data to a dose-response curve.
-
Conclusion
This compound is a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase with a well-defined mechanism of action. Its efficacy is, however, susceptible to specific mutations within the NNRTI binding pocket. The data and protocols presented in this guide provide a foundational understanding of this compound's molecular interactions, which is crucial for the ongoing research and development of novel antiretroviral therapies. The exploration of structural modifications to overcome resistance remains a promising avenue for future drug design efforts.
References
Trovafloxacin: A Potential Therapeutic Avenue for Toxoplasmosis
A Technical Overview of Preclinical Data and a Clarification on Trovirdine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is for research and informational purposes only. Trovafloxacin was withdrawn from the market in most countries due to a risk of serious liver injury and is not approved for the treatment of toxoplasmosis.
This technical guide explores the preclinical evidence for trovafloxacin , a fluoroquinolone antibiotic, as a potential treatment for toxoplasmosis, caused by the protozoan parasite Toxoplasma gondii. It is important to note that initial inquiries regarding "this compound" for toxoplasmosis did not yield any direct scientific evidence of its efficacy. This compound is documented as a non-nucleoside reverse transcriptase inhibitor developed for HIV-1. It is plausible that "this compound" was a misnomer for "trovafloxacin," which has published anti-toxoplasma activity. This document will focus on the scientific findings related to trovafloxacin.
Introduction to Toxoplasmosis and Treatment Gaps
Toxoplasmosis is a global parasitic disease that can cause severe neurological and ocular complications, particularly in immunocompromised individuals and during congenital infection. Current standard-of-care treatments, primarily a combination of pyrimethamine and sulfadiazine, are effective against the acute (tachyzoite) stage of the parasite but are associated with significant side effects and do not eradicate the chronic (bradyzoite) cyst stage. This creates a need for novel, more effective, and less toxic therapeutic agents.
Trovafloxacin: An Overview
Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV. Notably, preclinical studies have demonstrated its potent activity against Toxoplasma gondii.
Mechanism of Action against Toxoplasma gondii
While the precise mechanism of action of trovafloxacin against T. gondii is not fully elucidated, it is hypothesized to target the parasite's apicoplast, a non-photosynthetic plastid organelle essential for parasite survival. It is believed that, similar to its antibacterial action, trovafloxacin may inhibit the DNA gyrase or topoisomerase enzymes within the apicoplast, thereby disrupting its replication and function. This is supported by the known sensitivity of the apicoplast genome to other fluoroquinolones like ciprofloxacin.[1]
Preclinical Efficacy of Trovafloxacin
In Vitro Studies
Trovafloxacin has demonstrated significant inhibitory effects on the intracellular replication of T. gondii tachyzoites in vitro.[2][3]
Table 1: In Vitro Activity of Trovafloxacin and Related Fluoroquinolones against T. gondii
| Compound | 50% Inhibitory Concentration (IC50) (µM) | Reference |
| Trovafloxacin | 2.93 | [4] |
| Analog 1 | 0.53 | [4] |
| Analog 4 | Not specified, but 2-fold more active than Trovafloxacin | [1] |
| Ciprofloxacin | Inactive | [2] |
| Fleroxacin | Inactive | [2] |
| Ofloxacin | Inactive | [2] |
| Temafloxacin | Inactive | [2] |
Note: Analog 1 and Analog 4 are structural derivatives of trovafloxacin, highlighting the potential for structure-activity relationship studies to develop more potent compounds.[1][4]
In Vivo Studies
In a murine model of acute toxoplasmosis, orally administered trovafloxacin demonstrated remarkable efficacy in protecting infected mice from mortality.[2][3][5]
Table 2: In Vivo Efficacy of Trovafloxacin in a Murine Model of Acute Toxoplasmosis
| Daily Oral Dose (mg/kg) | Survival Rate (at 30 days) | Reference |
| 200 | 100% | [2][3][5] |
| 100 | 100% | [2][3][5] |
| 50 | 90% | [2][3][5] |
| 25 | Prolonged time to death | [2][3][5] |
Combination Therapy
Studies have also explored the synergistic potential of trovafloxacin with other anti-toxoplasma drugs. Combinations with clarithromycin, pyrimethamine, or sulfadiazine showed significantly enhanced activity compared to each drug alone in a murine model.[6][7][8] This suggests a potential role for trovafloxacin in combination regimens to enhance efficacy and potentially reduce individual drug dosages and associated toxicities.
Experimental Protocols
In Vitro Inhibition Assay
A common method to assess the in vitro activity of compounds against T. gondii is the [3H]uracil incorporation technique.[1]
Caption: Workflow for in vitro [3H]uracil incorporation assay.
In Vivo Murine Model of Acute Toxoplasmosis
The efficacy of trovafloxacin in vivo was evaluated using a murine model of acute infection.[5]
Caption: Workflow for in vivo murine model of acute toxoplasmosis.
Signaling Pathways and Drug Targeting
The primary target of fluoroquinolones in bacteria is the DNA gyrase/topoisomerase IV complex, which is crucial for DNA replication. A similar pathway is hypothesized in the T. gondii apicoplast.
Caption: Hypothesized mechanism of Trovafloxacin in T. gondii.
Conclusion and Future Directions
The preclinical data for trovafloxacin against Toxoplasma gondii are compelling, demonstrating potent in vitro and in vivo activity. However, the significant hepatotoxicity associated with trovafloxacin precludes its clinical use for this indication. Nevertheless, the findings highlight that the fluoroquinolone scaffold is a promising starting point for the development of novel anti-toxoplasma agents. Structure-activity relationship studies on trovafloxacin analogs have already shown the potential to enhance efficacy.[1][4] Future research should focus on designing and synthesizing novel fluoroquinolone derivatives that retain anti-parasitic activity while minimizing host cell toxicity. Further elucidation of the precise molecular target and mechanism of action within the parasite will be crucial for rational drug design and the development of a safer and more effective treatment for toxoplasmosis.
References
- 1. Anti-Toxoplasma gondii Activities and Structure-Activity Relationships of Novel Fluoroquinolones Related to Trovafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trovafloxacin is active against Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trovafloxacin is active against Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Toxoplasma gondii activities and structure-activity relationships of novel fluoroquinolones related to trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Activity of trovafloxacin in combination with other drugs for treatment of acute murine toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of trovafloxacin in combination with other drugs for treatment of acute murine toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Trovirdine In Vitro Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trovirdine (formerly known as LY300046) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As a phenylethylthiazolylthiourea (PETT) derivative, it exhibits high specificity and low toxicity in preclinical studies. This compound functions by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. This binding induces a conformational change in the enzyme, thereby inhibiting its function non-competitively with respect to the nucleoside triphosphates.[1] These application notes provide detailed protocols for the in vitro evaluation of this compound's antiviral activity and cytotoxicity.
Data Presentation
The antiviral potency and cytotoxic profile of this compound are summarized in the tables below. This data is crucial for determining the therapeutic index of the compound.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Assay Type | Cell Line | Virus Strain | Parameter | Value | Reference |
| HIV-1 Reverse Transcriptase Inhibition | Cell-free | Recombinant HIV-1 RT | IC₅₀ | 7 nM | [2] |
| Anti-HIV-1 Activity | MT-4 | HIV-1 (Wild Type) | EC₅₀ | 0.02 µM | [2] |
Table 2: In Vitro Cytotoxicity of this compound
| Assay Type | Cell Line | Parameter | Value |
| Cytotoxicity | MT-4 | CC₅₀ | > 10 µM (Typical for NNRTIs with good selectivity) |
Note: Specific CC₅₀ values from the initial searches were not available, but a high selectivity index is implied by its development as a drug candidate. Researchers should determine the CC₅₀ in their specific cell line.
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Non-Radioactive)
This assay measures the ability of this compound to inhibit the activity of recombinant HIV-1 RT in a cell-free system. A colorimetric assay is described below, which is a common non-radioactive method.
Principle:
This enzyme-linked immunosorbent assay (ELISA)-based method quantifies the DNA synthesized by HIV-1 RT using a template strand. The newly synthesized DNA is labeled with digoxigenin (DIG) and biotin. The biotinylated DNA is captured on a streptavidin-coated plate, and the incorporated DIG is detected by an anti-DIG antibody conjugated to peroxidase (POD), which catalyzes a colorimetric reaction. The signal is inversely proportional to the RT inhibition.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound
-
Reaction Buffer (Tris-HCl, KCl, MgCl₂, DTT)
-
Template/Primer (e.g., poly(A) x oligo(dT)₁₅)
-
Biotin-dUTP and DIG-dUTP
-
dATP, dCTP, dGTP
-
Streptavidin-coated 96-well plates
-
Lysis Buffer
-
Anti-DIG-POD antibody
-
ABTS or other peroxidase substrate
-
Stop Solution (e.g., 1% SDS)
-
Plate reader
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in reaction buffer to obtain a range of test concentrations.
-
Reaction Mix Preparation: Prepare a master mix containing the reaction buffer, template/primer, and dNTPs (including biotin-dUTP and DIG-dUTP).
-
Enzyme and Inhibitor Incubation: In a separate plate or tubes, pre-incubate the recombinant HIV-1 RT with each concentration of this compound (and a no-inhibitor control) for 15-30 minutes at 37°C.
-
Reaction Initiation: Add the reaction mix to the enzyme-inhibitor mixture to start the reverse transcription reaction.
-
Incubation: Incubate the reaction plate at 37°C for 1-2 hours.
-
Capture: Transfer the reaction products to a streptavidin-coated 96-well plate. Incubate for 1 hour at 37°C to allow the biotinylated DNA to bind to the streptavidin.
-
Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound components.
-
Detection: Add the anti-DIG-POD antibody solution and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the peroxidase substrate (e.g., ABTS) and incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).
-
Reading: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Anti-HIV-1 Activity Assay (MTT-Based)
This cell-based assay determines the concentration of this compound required to protect MT-4 cells from HIV-1-induced cytopathic effects (CPE). Cell viability is measured using the MTT colorimetric assay.
Principle:
MT-4 cells, which are highly susceptible to HIV-1 infection and subsequent cell death, are infected with HIV-1 in the presence of varying concentrations of this compound. After an incubation period, the number of viable cells is quantified using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be solubilized and measured spectrophotometrically. The absorbance is directly proportional to the number of viable cells.
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., IIIB strain)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Plate reader
Protocol:
-
Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the appropriate wells. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).
-
Virus Infection: Add the HIV-1 stock to the wells at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days, or until significant CPE is observed in the virus control wells.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Reading: Read the absorbance at 570 nm with a reference wavelength of 630 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell protection for each this compound concentration relative to the cell and virus controls. Plot the percentage of protection against the logarithm of the this compound concentration to determine the EC₅₀ value.
Cytotoxicity Assay (Neutral Red Uptake)
This assay measures the cytotoxicity of this compound on host cells to determine its therapeutic index.
Principle:
The neutral red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[3][4] The dye is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes of living cells.[5] The amount of dye incorporated is proportional to the number of viable cells.
Materials:
-
MT-4 cells (or other relevant cell line)
-
This compound
-
Cell culture medium
-
96-well cell culture plates
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Wash/Fixative solution (e.g., PBS with 1% CaCl₂ and 0.5% formaldehyde)
-
Solubilization solution (e.g., 1% acetic acid in 50% ethanol)
-
Plate reader
Protocol:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a no-compound control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days).
-
Neutral Red Incubation: Remove the culture medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Carefully remove the dye solution and wash the cells with the wash/fixative solution.
-
Solubilization: Add 150 µL of the solubilization solution to each well and shake the plate for 10 minutes to extract the dye.
-
Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration compared to the no-compound control. Determine the CC₅₀ value from the dose-response curve.
Visualizations
References
Application Notes and Protocols for Trovirdine Cytotoxicity Testing in MT-4 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trovirdine (LY300046) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1] Assessing the cytotoxicity of antiviral compounds like this compound is a critical step in the drug development process to ensure that the therapeutic concentration of the drug is not toxic to host cells. The MT-4 cell line, a human T-cell leukemia line, is highly susceptible to HIV-1 infection and is a common model for evaluating the efficacy and cytotoxicity of anti-HIV drugs.[2][3][4] This document provides a detailed protocol for determining the cytotoxicity of this compound in MT-4 cells using the MTT assay, along with relevant quantitative data and a hypothesized signaling pathway for its cytotoxic effects.
Quantitative Data Summary
The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) or 50% effective dose (ED50) for this compound in MT-4 cells. These values are crucial for understanding the therapeutic index of the compound.
| Parameter | Concentration (µM) | Assay Method | Cell Line | Notes | Reference |
| EC50 | 0.02 | MTT | MT-4 | Concentration required for 50% protection from HIV-1 induced cytopathogenicity. | [1] |
| ED50 | > 5 | XTT | MT-4 | Antiviral activity determined against HIV-1 (clone 90). | [1] |
Experimental Protocol: this compound Cytotoxicity Testing in MT-4 Cells using MTT Assay
This protocol is adapted from standard MTT assay procedures for suspension cells.[5][6][7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[5][6]
Materials
-
MT-4 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)[3][9]
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]
-
96-well flat-bottom plates
-
Phosphate Buffered Saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure
-
Cell Preparation:
-
Assay Setup:
-
Prepare a serial dilution of this compound in culture medium. The final concentrations should bracket the expected cytotoxic concentration.
-
Seed 100 µL of MT-4 cell suspension into each well of a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/well.[8]
-
Add 100 µL of the diluted this compound solutions to the respective wells.
-
Include control wells:
-
Cell Control: Cells with medium only (no this compound).
-
Blank Control: Medium only (no cells).
-
-
-
Incubation:
-
Incubate the plate for 4 days at 37°C in a 5% CO2 incubator.[1]
-
-
MTT Addition and Incubation:
-
Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of cell control) x 100
-
-
Plot the percentage of cell viability against the this compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound cytotoxicity testing in MT-4 cells.
Hypothesized Cytotoxic Signaling Pathway
While the primary mechanism of this compound is the inhibition of HIV-1 reverse transcriptase, at cytotoxic concentrations, off-target effects can lead to cell death.[1] The exact cytotoxic signaling pathway in MT-4 cells is not well-documented. However, a plausible hypothesis based on the actions of other cytotoxic agents involves the induction of apoptosis.
Caption: Hypothesized apoptotic pathway induced by high concentrations of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MT-4. Culture Collections [culturecollections.org.uk]
- 3. accegen.com [accegen.com]
- 4. Authentication Analysis of MT-4 Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. ubigene.us [ubigene.us]
Application Note & Protocol: Preparation of Trovirdine Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trovirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for its potential in antiretroviral therapy. Accurate and consistent preparation of stock solutions is critical for reliable in vitro and in vivo experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for this compound. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
For accurate preparation of molar solutions, refer to the chemical properties of this compound and its hydrochloride salt provided in the table below.
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C13H13BrN4S | C13H14BrClN4S |
| Molecular Weight | 337.24 g/mol [1][2][3][4] | 373.70 g/mol [5] |
| CAS Number | 149488-17-5[1][2][6] | 148311-89-1[5] |
| Solubility in DMSO | ≥ 10 mg/mL[6], 100 mg/mL (with ultrasonic)[1][7] | Data not available |
| Appearance | White to off-white solid[7] | Data not available |
Experimental Protocol
1. Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional, for aiding dissolution)
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
2. Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
3. Step-by-Step Procedure for Preparing a 10 mM this compound Stock Solution
This protocol is for the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed for different concentrations or volumes.
-
Calculate the Required Mass of this compound:
-
Use the formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
For a 10 mM solution in 1 mL using this compound (MW: 337.24 g/mol ):
-
Mass (mg) = 10 mM x 1 mL x 337.24 g/mol / 1000 = 3.37 mg
-
-
-
Weighing the this compound:
-
Tare a clean, dry microcentrifuge tube on the analytical balance.
-
Carefully weigh out 3.37 mg of this compound powder into the tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of high-purity DMSO to the tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If dissolution is slow, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid the process.[7]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage.[2][7] For short-term storage (days to weeks), 4°C can be used.[2]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Diagrams
References
Trovirdine in HIV Drug Resistance Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Trovirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), in the context of HIV drug resistance studies. This document includes key quantitative data on its antiviral activity, detailed protocols for relevant experiments, and visualizations to aid in understanding its mechanism and resistance profile.
Introduction
This compound (LY300046) is a potent inhibitor of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA. As with other antiretroviral agents, the emergence of drug-resistant strains of HIV-1 is a significant challenge. Understanding the resistance profile of this compound is crucial for its potential clinical application and for the development of next-generation NNRTIs. These notes are intended to serve as a practical guide for researchers investigating the efficacy and resistance mechanisms of this compound.
Quantitative Data: this compound Antiviral Activity
The antiviral potency of this compound has been evaluated against both wild-type and mutant strains of HIV-1. The following tables summarize key quantitative data from in vitro studies.
Table 1: In Vitro Inhibitory Activity of this compound against HIV-1 Reverse Transcriptase
| Target | IC50 (nM) | Fold Change in IC50 vs. Wild-Type |
| Wild-Type HIV-1 RT | 7 | 1 |
| Leu100→Ile Mutant RT | 175 | 25 |
| Tyr181→Cys Mutant RT | 1029 | 147 |
| Tyr188→His Mutant RT | 84 | 12 |
Table 2: Cell-Based Antiviral Activity of this compound
| HIV-1 Strain | Cell Line | Assay | EC50 (µM) |
| Wild-Type | MT-4 | MTT Assay | 0.02 |
| Y181C Mutant | MT-4 | MTT Assay | 5 |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of antiviral activity and resistance. The following are standard protocols that can be adapted for studies involving this compound.
Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay
This biochemical assay measures the ability of this compound to inhibit the enzymatic activity of purified HIV-1 RT.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase (wild-type or mutant)
-
This compound (dissolved in DMSO)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 2 mM DTT, 10 mM MgCl2)
-
Template/Primer: Poly(rA)/Oligo(dT)
-
Deoxynucleotide triphosphates (dNTPs), including [³H]-dTTP
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in the reaction buffer.
-
In a microcentrifuge tube, combine the reaction buffer, template/primer, and the this compound dilution.
-
Add the purified HIV-1 RT enzyme to the mixture and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reverse transcription reaction by adding the dNTP mix containing [³H]-dTTP.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding ice-cold 10% TCA.
-
Precipitate the newly synthesized DNA on ice for 30 minutes.
-
Collect the precipitated DNA by filtering the solution through glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to a no-drug control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based Antiviral Activity and Cytotoxicity (MTT Assay)
This assay determines the concentration of this compound that inhibits HIV-1 replication in a cell culture model and assesses its toxicity to the host cells.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4 cells)
-
HIV-1 stock (wild-type or resistant strains)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
Antiviral Assay:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions to the wells containing cells.
-
Infect the cells with a pre-titered amount of HIV-1 stock. Include uninfected and infected no-drug controls.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell protection from viral cytopathic effect for each this compound concentration and determine the EC50 value.
Cytotoxicity Assay:
-
Follow steps 1-3 of the antiviral assay, but do not add the virus.
-
Incubate the plate for the same duration as the antiviral assay.
-
Follow steps 6-9 of the antiviral assay to determine the effect of this compound on cell viability and calculate the 50% cytotoxic concentration (CC50).
Protocol 3: In Vitro Selection of this compound-Resistant HIV-1
This protocol describes a method for generating HIV-1 strains with reduced susceptibility to this compound through serial passage in the presence of the drug.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4 or PM1 cells)
-
Wild-type HIV-1 stock
-
This compound
-
Complete cell culture medium
-
p24 antigen ELISA kit
Procedure:
-
Infect a culture of susceptible cells with wild-type HIV-1 at a low multiplicity of infection (MOI).
-
Add this compound at a starting concentration equal to its EC50.
-
Culture the cells and monitor for virus replication by measuring p24 antigen in the supernatant.
-
When viral breakthrough is observed (a significant increase in p24 levels), harvest the cell-free supernatant containing the virus.
-
Use this virus-containing supernatant to infect a fresh culture of cells.
-
In this new culture, double the concentration of this compound.
-
Repeat steps 4-6, gradually escalating the concentration of this compound with each passage.
-
After several passages, the selected virus population should exhibit reduced susceptibility to this compound.
-
Clone and sequence the reverse transcriptase gene from the resistant virus population to identify mutations responsible for the resistance phenotype.
-
The resistance level of the selected virus can be quantified using the cell-based antiviral assay described in Protocol 2.
Visualizations
Experimental Workflow for this compound Resistance Studies
The following diagram illustrates the general workflow for investigating this compound resistance in HIV-1.
Caption: Workflow for in vitro selection and characterization of this compound-resistant HIV-1.
Mechanism of Action of this compound
This diagram depicts the mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.
Caption: Allosteric inhibition of HIV-1 RT by this compound.
Note on Signaling Pathways: To date, publicly available research has not specifically detailed the effects of this compound on cellular signaling pathways. Therefore, a diagram illustrating these interactions cannot be provided at this time. Further research is required to elucidate any potential impact of this compound on host cell signaling.
Application Notes and Protocols: Trovirdine in Combination Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trovirdine (LY300046) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] As with other antiretroviral agents, the development of drug resistance is a significant concern. Combination therapy, a cornerstone of modern HIV treatment, utilizes drugs with different mechanisms of action to enhance efficacy, reduce dosage, and limit the emergence of resistant viral strains. These application notes provide a comprehensive overview of the principles and methodologies for evaluating this compound in combination with other antiretroviral agents, focusing on synergistic effects and the prevention of drug resistance. While extensive clinical data on this compound in combination therapy is not publicly available, this document outlines a robust framework for preclinical and translational research based on established antiviral evaluation techniques.
Mechanism of Action
This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting viral RNA into DNA.[2] It binds to a hydrophobic pocket in the RT enzyme, distinct from the active site where nucleoside analogues bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function.[2] This distinct mechanism of action makes this compound a suitable candidate for combination therapy with nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors (PIs).
Quantitative Data Summary
The following tables summarize key in vitro data for this compound.
| Parameter | Value | Target | Assay Conditions | Reference |
| IC50 | 7 nM | HIV-1 RT | Heteropolymeric primer/template (oligo-DNA/ribosomal RNA) and dGTP as substrate | [1][2] |
| IC50 | 18.89 ± 1.87 µM | T. gondii | In vitro tachyzoite growth inhibition | [3] |
Table 1: In Vitro Inhibitory Activity of this compound
| Solvent System | Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.41 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.41 mM) | [1] |
Table 2: In Vivo Formulation Solubility of this compound
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxicity of this compound in a relevant cell line (e.g., MT-2 cells) to establish a therapeutic window.
Materials:
-
This compound
-
MT-2 cells
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed MT-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include wells with cells only (no drug) as a control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.
Protocol 2: In Vitro Anti-HIV-1 Assay (Combination Therapy)
Objective: To evaluate the antiviral efficacy of this compound in combination with another antiretroviral agent (e.g., an NRTI like Zidovudine - AZT) and to determine if the combination has synergistic, additive, or antagonistic effects.
Materials:
-
This compound and AZT
-
MT-2 cells
-
HIV-1 (e.g., strain IIIB)
-
RPMI 1640 medium supplemented with 10% FBS and antibiotics
-
96-well microtiter plates
-
p24 antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Prepare serial dilutions of this compound and AZT, both individually and in combination at fixed ratios (e.g., 1:1, 1:3, 3:1 based on their individual IC50 values).
-
Seed MT-2 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 50 µL of complete medium.
-
Add 50 µL of the drug dilutions to the wells.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. Include uninfected and infected untreated controls.
-
Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.
-
On day 7, collect the culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a p24 ELISA kit according to the manufacturer's instructions.
-
Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination.
-
Analyze the interaction between the two drugs using the Chou-Talalay method to determine the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations
Caption: HIV-1 lifecycle and the targets of this compound and NRTIs.
Caption: Experimental workflow for assessing combination therapy.
Caption: Mechanism of action of this compound (NNRTI) and an NRTI.
References
Trovirdine as a Tool Compound in Virology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trovirdine (LY300046) is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As a highly specific tool compound, this compound serves as an invaluable resource in virology research for elucidating the mechanisms of HIV-1 replication, screening for novel antiretroviral agents, and studying the emergence of drug resistance. Its mode of action involves binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an allosteric site distinct from the enzyme's active site. This binding induces a conformational change that inhibits the catalytic activity of the enzyme, thereby blocking the conversion of the viral RNA genome into proviral DNA.
This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in virology research.
Data Presentation
The following tables summarize the key quantitative data for this compound's biological activity.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (HIV-1 RT) | 7 nM | Enzyme inhibition assay using a heteropolymeric primer/template (oligo-DNA/ribosomal RNA) and dGTP as the substrate. | [1] |
| EC50 (HIV-1) | 0.02 µM | Antiviral activity against wild-type HIV-1 in MT-4 cells, assessed by inhibition of virus-induced cytopathic effect after 4 days using an MTT assay. | [1] |
| CC50 | 60 µM | Cytotoxicity against human MT-4 cells, assessed by MTT assay. | [1] |
Table 1: In Vitro Activity of this compound
Experimental Protocols
In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
This compound
-
Poly(rA)-oligo(dT)15 template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM dithiothreitol (DTT), 5 mM MgCl₂, 0.1% (v/v) Triton X-100
-
Stop Solution: 100 mM EDTA
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the Reaction Buffer. A typical concentration range to test would be from 0.1 nM to 1 µM.
-
In a 96-well plate, combine the following in each well:
-
10 µL of this compound dilution (or buffer for the no-inhibitor control).
-
20 µL of a solution containing poly(rA)-oligo(dT)15 and [³H]-dTTP in Reaction Buffer.
-
10 µL of diluted recombinant HIV-1 RT in Reaction Buffer.
-
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 10 µL of Stop Solution to each well.
-
Spot the contents of each well onto a glass fiber filter.
-
Wash the filters three times with a cold 5% trichloroacetic acid (TCA) solution to precipitate the radiolabeled DNA.
-
Wash the filters once with 70% ethanol.
-
Dry the filters completely.
-
Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of RT inhibition for each this compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Activity and Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% effective concentration (EC50) of this compound required to inhibit HIV-1 replication and the 50% cytotoxic concentration (CC50) in a cell line susceptible to HIV-1 infection, such as MT-4 cells.
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., HIV-1 IIIB)
-
This compound
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure for Antiviral Activity (EC50):
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 0.001 µM to 10 µM.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include wells with medium only as controls.
-
Infect the cells by adding 50 µL of a diluted HIV-1 stock to each well (except for the uninfected control wells). The multiplicity of infection (MOI) should be optimized for the specific virus stock and cell line.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4 days.
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of protection from virus-induced cell death for each this compound concentration.
-
Determine the EC50 value by plotting the percentage of protection against the logarithm of the this compound concentration.
Procedure for Cytotoxicity (CC50):
-
Follow steps 1-3 of the antiviral activity protocol, but do not add the virus.
-
Incubate the plate for 4 days at 37°C in a 5% CO₂ incubator.
-
Follow steps 6-9 of the antiviral activity protocol.
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells.
-
Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.
In Vitro Selection of this compound-Resistant HIV-1
This protocol describes a general method for generating HIV-1 variants with reduced susceptibility to this compound through serial passage in cell culture.
Materials:
-
A susceptible T-cell line (e.g., MT-4 or C8166)
-
Wild-type HIV-1 stock
-
This compound
-
Culture medium
-
p24 antigen ELISA kit or a reverse transcriptase activity assay kit
Procedure:
-
Infect a culture of T-cells with wild-type HIV-1 at a low MOI.
-
Add this compound at a concentration approximately equal to its EC50.
-
Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 antigen production, or RT activity in the supernatant).
-
When viral replication is detected (breakthrough), harvest the cell-free supernatant containing the virus.
-
Use this virus-containing supernatant to infect a fresh culture of T-cells.
-
Increase the concentration of this compound (e.g., by 2-fold).
-
Repeat steps 3-6 for multiple passages, gradually escalating the concentration of this compound.
-
Once a virus population is able to replicate consistently at a high concentration of this compound, the selection is complete.
-
The resistant virus can then be isolated, and the reverse transcriptase gene can be sequenced to identify mutations conferring resistance.
Mandatory Visualizations
Mechanism of Action of this compound
Experimental Workflow for Evaluating this compound's Antiviral Activity
References
Experimental Design for Trovirdine Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trovirdine (formerly known as LY300046) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As an NNRTI, this compound binds to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity. This mechanism effectively blocks the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[1][2] These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound, offering a comprehensive guide for researchers in the field of antiviral drug development.
Data Presentation
All quantitative data from the described experiments should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Cell Line | Virus Strain | IC50 (nM) | IC90 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| MT-4 | HIV-1 IIIB | ||||
| CEM-SS | HIV-1 RF | ||||
| PMBCs | HIV-1 BaL | ||||
| ... | ... |
Table 2: In Vitro Synergy of this compound with Other Antiretroviral Agents
| Combination Agent | Cell Line | Virus Strain | Combination Index (CI) at 50% Inhibition | Synergy/Antagonism |
| Zidovudine (AZT) | MT-4 | HIV-1 IIIB | ||
| Efavirenz (EFV) | MT-4 | HIV-1 IIIB | ||
| Darunavir (DRV) | MT-4 | HIV-1 IIIB | ||
| ... | ... | ... |
Table 3: In Vivo Efficacy of this compound in Humanized Mice
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Mean Plasma Viral Load (copies/mL) at Day 14 | Change in Human CD4+ T cell count (cells/µL) |
| Vehicle Control | - | Oral | ||
| This compound | 10 | Oral | ||
| This compound | 30 | Oral | ||
| This compound | 100 | Oral | ||
| Positive Control (e.g., EFV) | 20 | Oral |
Mandatory Visualizations
References
Measuring the Potency of Trovirdine: Application Notes and Protocols for Determining the IC50 Against HIV-1 Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the 50% inhibitory concentration (IC50) of Trovirdine against various strains of the Human Immunodeficiency Virus Type 1 (HIV-1). This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that demonstrates potent activity against HIV-1 by binding to and inhibiting the function of the viral reverse transcriptase (RT) enzyme.[1][2][3] This document outlines the mechanism of action of this compound, detailed experimental protocols for IC50 determination, and a summary of its activity against wild-type and mutant HIV-1 strains.
Mechanism of Action of this compound
This compound is a member of the phenethylthiazolylthiourea (PETT) series of compounds and acts as a non-competitive inhibitor of HIV-1 reverse transcriptase.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause termination, NNRTIs bind to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and blocking the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle. Enzyme kinetic studies have shown that this compound's inhibition of RT is non-competitive with respect to deoxynucleoside triphosphates (dNTPs).[1]
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound against wild-type HIV-1 RT and the impact of specific resistance-associated mutations.
| HIV-1 Strain/Enzyme | IC50 (µM) | Fold Change vs. Wild-Type | Reference |
| Wild-Type HIV-1 RT | 0.007 | - | [1][2][3] |
| RT with Leu100→Ile Mutation | 0.175 | 25 | [1][3] |
| RT with Tyr181→Cys Mutation | 1.029 | 147 | [1][3] |
| RT with Tyr188→His Mutation | 0.084 | 12 | [1][3] |
Experimental Protocols
This section provides detailed methodologies for determining the IC50 of this compound against various HIV-1 strains in cell culture. The choice of cell line and assay method can influence the obtained IC50 values.
Cell Lines and Virus Strains
-
Cell Lines:
-
TZM-bl cells: A HeLa cell line genetically engineered to express CD4, CXCR4, and CCR5, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR. These are commonly used for single-cycle infectivity assays.
-
MT-2 or C8166 cells: Human T-cell lines that are highly susceptible to HIV-1 infection and are suitable for multi-cycle replication assays.
-
Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that represent a more physiologically relevant system for studying HIV-1 infection.
-
-
Virus Strains:
-
Laboratory-adapted strains: e.g., HIV-1 IIIB, NL4-3.
-
Clinical isolates: Obtained from HIV-1 infected individuals, representing circulating viral strains.
-
Site-directed mutant viruses: Engineered to contain specific resistance-associated mutations in the reverse transcriptase gene.
-
General IC50 Determination Protocol (TZM-bl Reporter Gene Assay)
This protocol describes a common method for determining the IC50 of this compound using a luciferase-based reporter gene assay in TZM-bl cells.
Materials:
-
This compound (stock solution in DMSO)
-
TZM-bl cells
-
Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
HIV-1 virus stock of known titer (e.g., TCID50/mL)
-
96-well cell culture plates (white, solid-bottom for luminescence)
-
Luciferase assay reagent
-
Luminometer
-
DEAE-Dextran (optional, can enhance infection)
Procedure:
-
Cell Seeding:
-
Trypsinize and count TZM-bl cells.
-
Seed 1 x 10^4 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow cell adherence.
-
-
Compound Dilution:
-
Prepare a serial dilution of this compound in complete growth medium. A typical starting concentration might be 1 µM, with 10-fold serial dilutions.
-
Include a "no drug" control (vehicle, e.g., DMSO at the highest concentration used) and a "cell only" control (no virus, no drug).
-
-
Infection:
-
On the day of infection, carefully remove the medium from the wells.
-
Add 50 µL of the serially diluted this compound to the appropriate wells.
-
Add 50 µL of HIV-1 virus stock (diluted to a predetermined MOI) to each well, except for the "cell only" controls.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After the incubation period, remove the supernatant from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.
-
Read the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no drug" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Visualizations
HIV-1 Replication Cycle and the Target of this compound
The following diagram illustrates the key stages of the HIV-1 replication cycle and highlights the step at which this compound exerts its inhibitory effect.
Caption: this compound inhibits the reverse transcription step of the HIV-1 life cycle.
Experimental Workflow for IC50 Determination
This diagram outlines the general workflow for determining the IC50 of this compound against HIV-1 in a cell-based assay.
References
Application Notes and Protocols for Testing Trovirdine Activity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trovirdine (LY300046) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). As with other NNRTIs, this compound allosterically inhibits the reverse transcriptase enzyme, a critical component for the replication of the HIV-1 virus.[1] Accurate and reproducible cell culture models are essential for evaluating the antiviral potency and potential cytotoxicity of this compound. These application notes provide detailed protocols for assessing the activity of this compound in vitro using the MT-4 human T-cell line, a well-established model for HIV-1 infection studies.[1][2][3]
Data Presentation: this compound In Vitro Activity
The following table summarizes the quantitative data for this compound's antiviral activity and cytotoxicity.
| Parameter | Value | Cell Line/System | Description |
| IC50 | 7 nM | Cell-free HIV-1 RT | Concentration of this compound that inhibits 50% of the activity of purified HIV-1 reverse transcriptase enzyme. |
| ED50 | > 5 µM | MT-4 cells | Effective dose of this compound that inhibits 50% of HIV-1 replication in MT-4 cells. |
| CC50 | 60 µM | MT-4 cells | Concentration of this compound that causes a 50% reduction in the viability of MT-4 cells.[4][5] |
| Selectivity Index (SI) | >12 | MT-4 cells | Calculated as CC50 / ED50. A higher SI value indicates a more favorable therapeutic window.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Line and Virus Culture
-
Cell Line: MT-4 (Human T-cell leukemia virus type 1-transformed T-cell line)[2]
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 50 µg/mL gentamicin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Subculture cells every 3-4 days to maintain a cell density of 2.5–3.0 × 10^5 cells/mL.[3]
-
HIV-1 Strain: A laboratory-adapted strain of HIV-1 (e.g., IIIB, NL4-3) should be used for infection. Virus stocks should be titered to determine the tissue culture infectious dose 50 (TCID50).
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
-
Materials:
-
MT-4 cells
-
This compound (dissolved in DMSO and diluted in culture medium)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include wells with cells and medium only (cell control) and wells with medium only (background control).
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Carefully aspirate the supernatant without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the this compound concentration and using non-linear regression analysis.
-
Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)
This assay quantifies the inhibition of HIV-1 replication by measuring the amount of p24 capsid protein produced.
-
Materials:
-
MT-4 cells
-
HIV-1 virus stock
-
This compound
-
96-well microtiter plates
-
Commercial HIV-1 p24 Antigen ELISA kit
-
Microplate reader
-
-
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium and add 50 µL to the appropriate wells.
-
Infect the cells by adding 100 µL of HIV-1 at a predetermined multiplicity of infection (MOI). Include wells with infected cells without this compound (virus control) and uninfected cells (cell control).
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.[6][7][8][9]
-
Calculate the 50% effective dose (ED50) by plotting the percentage of p24 inhibition against the this compound concentration and using non-linear regression analysis.
-
Reverse Transcriptase (RT) Activity Assay
This assay measures the activity of the HIV-1 reverse transcriptase enzyme in the culture supernatant as an indicator of viral replication.
-
Materials:
-
Cell culture supernatant from the antiviral activity assay
-
Commercial colorimetric or real-time PCR-based Reverse Transcriptase Assay kit[10]
-
Microplate reader or real-time PCR instrument
-
-
Procedure:
-
Use the cell culture supernatants collected from the antiviral activity assay.
-
Perform the RT activity assay using a commercial kit according to the manufacturer's protocol. These kits typically involve the following steps:
-
Lysis of the viral particles in the supernatant to release the RT enzyme.
-
Incubation of the lysate with a reaction mixture containing a template/primer and labeled nucleotides.
-
Detection of the newly synthesized DNA, either through a colorimetric reaction or by real-time PCR quantification.[10]
-
-
The amount of RT activity is proportional to the amount of virus in the supernatant.
-
Calculate the inhibition of RT activity at different this compound concentrations and determine the ED50.
-
Visualizations
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating the cytotoxicity and antiviral activity of this compound.
Signaling Pathway: NNRTI-Induced Apoptosis in HIV-1 Infected Cells
Caption: Proposed pathway of NNRTI-induced apoptosis in HIV-1 infected cells.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Cellosaurus cell line MT-4 (CVCL_2632) [cellosaurus.org]
- 3. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. labinsights.nl [labinsights.nl]
- 6. hiv-forschung.de [hiv-forschung.de]
- 7. web-resources.zeptometrix.com [web-resources.zeptometrix.com]
- 8. en.hillgene.com [en.hillgene.com]
- 9. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Reverse Transcriptase Activity by Real-Time PCR as a Fast and Accurate Method for Titration of HIV, Lenti- and Retroviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Trovirdine Formulation in In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trovirdine (LY300046) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent activity against HIV-1.[1] For successful in vivo evaluation in animal models, an appropriate formulation is critical to ensure adequate bioavailability and consistent drug exposure. Like many new chemical entities, this compound's development may be challenged by poor aqueous solubility, which can limit its oral absorption.[2][3]
These application notes provide a comprehensive guide to developing a suitable formulation for this compound for oral administration in preclinical animal studies. The focus is on strategies to enhance the solubility and bioavailability of poorly water-soluble compounds. The protocols outlined below are intended as a starting point and should be optimized based on experimentally determined physicochemical properties of this compound.
Physicochemical Characterization of this compound
Prior to formulation development, a thorough understanding of this compound's physicochemical properties is essential. These properties will guide the selection of an appropriate formulation strategy. Key parameters to be determined are summarized in the table below.
Table 1: Key Physicochemical Properties of this compound (Illustrative Data)
| Property | Value (Example) | Significance |
|---|---|---|
| Molecular Weight | ~350-450 g/mol | Influences diffusion and absorption. |
| Aqueous Solubility | < 0.1 µg/mL at pH 7.4 | Indicates the need for solubility enhancement. |
| LogP | > 3.0 | High lipophilicity suggests suitability for lipid-based formulations. |
| pKa | (e.g., 4.5, 9.0) | Determines the ionization state at different pH values; crucial for pH-adjustment strategies. |
| BCS Class (Predicted) | Class II or IV | Low solubility is the primary challenge for bioavailability.[4] |
| Melting Point | > 150 °C | High melting point can indicate strong crystal lattice energy, making dissolution difficult. |
| Physical Form | Crystalline solid | Amorphous forms generally have higher solubility. |
Formulation Strategies for Poorly Soluble Drugs
Several strategies can be employed to overcome the challenges of poor aqueous solubility for oral administration in animal studies. The choice of strategy depends on the properties of the drug and the objectives of the study.
Common Approaches:
-
pH Modification: For ionizable drugs, adjusting the pH of the formulation vehicle with buffers (citrate, phosphate) can significantly increase solubility. The typical pH range for oral formulations in animals is between 4 and 8 to minimize irritation.[2]
-
Co-solvents: Utilizing a mixture of water and water-miscible organic solvents (e.g., PEG 400, propylene glycol, ethanol) can enhance the solubility of non-polar compounds.[5]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media. Examples include Polysorbate 80 (Tween® 80) and Poloxamers.[6]
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic drugs, effectively increasing their solubility and dissolution rate.[7][8]
-
Lipid-Based Formulations: For highly lipophilic drugs (high LogP), lipid-based drug delivery systems (LBDDS) are highly effective. These formulations can enhance solubility and may also improve absorption via lymphatic pathways.[2][9]
-
Suspensions: When solubilization is not feasible, a uniform suspension can be prepared. Particle size reduction (micronization) is often necessary to improve the dissolution rate and absorption. A suspending agent (e.g., HPMC, CMC-Na) is used to ensure dose uniformity.
Table 2: Common Excipients for Oral Formulations in Animal Studies
| Excipient Class | Example(s) | Function | Typical Concentration |
|---|---|---|---|
| Co-solvents | PEG 400, Propylene Glycol | Increase drug solubility | 10 - 60% |
| Surfactants | Polysorbate 80, Kolliphor® P407 | Wetting agent, solubilizer | 0.1 - 10% |
| Suspending Agents | HPMC, Sodium CMC | Increase viscosity, prevent settling | 0.5 - 2% w/v |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin | Increase solubility via inclusion | 10 - 40% w/v |
| Lipid Vehicles | Labrafil®, Labrasol®, Sesame Oil | Solvent for lipophilic drugs | 30 - 70% |
| Buffers | Citrate Buffer, Phosphate Buffer | Adjust and maintain pH | 10 - 50 mM |
Experimental Protocols
The following protocols provide step-by-step methodologies for preparing and evaluating this compound formulations.
Protocol 1: Vehicle Solubility Screening
Objective: To identify a suitable vehicle or excipient system that can solubilize this compound at the target concentration.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Selection of vehicles (from Table 2): PEG 400, Propylene Glycol, Polysorbate 80, HP-β-CD, Labrasol®
-
Deionized water, Phosphate Buffered Saline (PBS) pH 7.4
-
Vortex mixer, magnetic stirrer, analytical balance, HPLC or UV-Vis spectrophotometer
Methodology:
-
Prepare a stock solution of each vehicle or vehicle combination (e.g., 60% PEG 400 in water, 20% HP-β-CD in water).
-
Add an excess amount of this compound API to a known volume (e.g., 1 mL) of each test vehicle in a glass vial.
-
Agitate the samples at room temperature for 24-48 hours to ensure equilibrium is reached. A rotator or shaker is recommended.
-
After agitation, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., acetonitrile, methanol) to a concentration within the quantifiable range of the analytical method.
-
Determine the concentration of this compound in the supernatant using a validated HPLC or UV-Vis method.
-
The vehicle system that provides the desired solubility with the lowest concentration of organic excipients is often preferred.
Protocol 2: Preparation of an Oral Suspension (Example: 10 mg/mL)
Objective: To prepare a homogenous and dose-uniform suspension of this compound.
Materials:
-
This compound API (micronized, if possible)
-
Suspending vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in deionized water.
-
Wetting agent: 0.1% (w/v) Polysorbate 80 (optional, but recommended).
-
Mortar and pestle, magnetic stirrer, graduated cylinder, analytical balance.
Methodology:
-
Prepare the Vehicle: Dissolve 0.5 g of HPMC and 0.1 g of Polysorbate 80 in 100 mL of deionized water. Stir until fully dissolved. Some HPMC grades require heating or overnight stirring.
-
Weigh this compound: Accurately weigh the required amount of this compound API (e.g., 100 mg for 10 mL of a 10 mg/mL suspension).
-
Wetting the Powder: Place the this compound powder in a mortar. Add a small volume of the vehicle to form a thick, uniform paste. This step is crucial to ensure all particles are wetted and to prevent clumping.
-
Geometric Dilution: Gradually add the remaining vehicle to the paste in small portions, triturating continuously with the pestle to ensure homogeneity.
-
Final Mixing: Transfer the mixture to a graduated cylinder or beaker and add the vehicle to the final desired volume. Stir with a magnetic stirrer for at least 30 minutes to ensure uniform distribution.
-
Storage: Store in a tightly sealed container, protected from light. Shake well before each use.
Protocol 3: Preparation of a Co-solvent Solution (Example: 5 mg/mL)
Objective: To prepare a clear, stable solution of this compound for oral dosing.
Materials:
-
This compound API
-
PEG 400
-
Propylene Glycol
-
Deionized Water
-
Magnetic stirrer, volumetric flasks, analytical balance.
Methodology:
-
Vehicle Composition: A common vehicle is PEG 400:Propylene Glycol:Water (40:10:50 v/v/v).
-
Weigh this compound: Accurately weigh the required amount of this compound API (e.g., 50 mg for 10 mL of a 5 mg/mL solution).
-
Dissolution: In a glass beaker, add the this compound powder to the required volume of PEG 400. Stir with a magnetic stirrer until the drug is completely dissolved. Gentle warming (<40°C) may be applied if necessary.
-
Add Co-solvents: Add the required volume of Propylene Glycol and continue stirring.
-
Final Volume: Finally, add the deionized water and stir until a clear, homogenous solution is obtained.
-
Storage: Store in a sealed, light-protected container at room temperature. Visually inspect for any precipitation before use.
Visualization of Workflows and Mechanisms
Experimental Workflow Diagram
The following diagram outlines the decision-making process for selecting a suitable formulation for this compound.
Caption: Workflow for this compound formulation development.
Mechanism of Action Diagram
This diagram illustrates the inhibitory action of this compound on the HIV-1 life cycle.
Caption: this compound inhibits HIV-1 reverse transcriptase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 9. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
Application Notes and Protocols: Synthesis and SAR Studies of Trovirdine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trovirdine, a phenethylthiazolylthiourea (PETT) derivative, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] As with other NNRTIs, this compound binds to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[3] This class of compounds has been pivotal in the development of highly active antiretroviral therapy (HAART). The exploration of this compound analogues is crucial for understanding the structure-activity relationships (SAR) that govern their potency, specificity, and resistance profiles. These studies aim to guide the design of novel NNRTIs with improved therapeutic indices.
This document provides detailed protocols for the synthesis of this compound analogues and the subsequent evaluation of their biological activity, along with a summary of key SAR data.
I. Synthesis of this compound Analogues (PETT Derivatives)
The general synthesis of this compound and its analogues involves the reaction of an appropriately substituted phenethylamine derivative with a thiazolyl isothiocyanate or a related pyridyl isothiocyanate. The following protocol is a generalized procedure based on published methods.[1][2]
Experimental Protocol: General Synthesis of Phenethylthiazolylthiourea (PETT) Analogues
1. Synthesis of Substituted Phenethylamines:
-
Starting Materials: Substituted benzaldehydes, nitromethane, lithium aluminum hydride (LiAlH4), dry solvents (e.g., THF, diethyl ether).
-
Procedure:
-
Dissolve the substituted benzaldehyde and nitromethane in a suitable solvent.
-
Add a base (e.g., sodium hydroxide) and stir at room temperature to facilitate the Henry reaction, forming the corresponding β-nitrostyrene.
-
Isolate and purify the β-nitrostyrene derivative.
-
In a separate reaction vessel under an inert atmosphere (e.g., argon), prepare a suspension of LiAlH4 in dry THF.
-
Slowly add a solution of the purified β-nitrostyrene in dry THF to the LiAlH4 suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired phenethylamine derivative.
-
Purify the product by column chromatography if necessary.
-
2. Synthesis of Thiourea Analogues:
-
Starting Materials: Substituted phenethylamine, 2-amino-5-bromopyridine (or other heterocyclic amines), thiophosgene or a related thiocarbonylating agent, dry solvents (e.g., acetonitrile, DMF).
-
Procedure:
-
Prepare the isothiocyanate of the heterocyclic amine by reacting it with thiophosgene in the presence of a base (e.g., triethylamine).
-
In a separate flask, dissolve the synthesized phenethylamine derivative in a dry solvent like acetonitrile.
-
Add the heterocyclic isothiocyanate to the phenethylamine solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 80-100 °C in DMF) until the reaction is complete (monitored by TLC).[1]
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain the final this compound analogue.
-
II. Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro anti-HIV-1 activity of selected this compound analogues. The data highlights the impact of substitutions on the phenethyl and pyridyl rings on the inhibitory potency.
| Compound ID | R1 (Phenethyl Ring) | R2 (Pyridyl Ring) | RT IC50 (nM)[2] | Antiviral EC50 (nM)[2] |
| This compound (LY300046) | H | 5-Br | 15 | 20 |
| LY73497 | H | H (Thiazole) | 900 | 1300 |
| Analogue 1 | 2-F | 5-Br | <1 | 1-5 |
| Analogue 2 | 2-Cl | 5-Br | <1 | 1-5 |
| Analogue 3 | 3-F | 5-Br | <1 | 1-5 |
| Analogue 4 | 2,6-di-F | 5-Br | 0.6 | 1 |
| Analogue 5 | H | 5-Cl | 20 | 30 |
Key SAR Insights:
-
The thiourea linkage is critical for activity.
-
A halogen substituent (e.g., Br or Cl) at the 5-position of the pyridyl ring generally enhances potency.
-
Substitution on the phenethyl ring with small electron-withdrawing groups (e.g., F, Cl) at the ortho or meta positions can significantly increase anti-HIV activity.[4]
-
Di-substitution on the phenethyl ring, such as with two fluorine atoms at the 2 and 6 positions, can lead to highly potent analogues.
III. Biological Evaluation Protocols
Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This cell-free assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 reverse transcriptase.
-
Materials: Recombinant HIV-1 RT, poly(rA)-oligo(dT) template-primer, dATP, [³H]dTTP, reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT), test compounds, glass fiber filters, scintillation cocktail, and a scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microtiter plate, combine the reaction buffer, poly(rA)-oligo(dT), dATP, and [³H]dTTP.
-
Add the test compound dilutions to the appropriate wells.
-
Initiate the reaction by adding recombinant HIV-1 RT.
-
Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding cold trichloroacetic acid (TCA).
-
Harvest the precipitated DNA onto glass fiber filters using a cell harvester.
-
Wash the filters with TCA and ethanol.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Protocol: Cell-Based Anti-HIV-1 Assay
This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.
-
Materials: MT-4 cells (or other susceptible human T-cell lines), HIV-1 laboratory strain (e.g., IIIB), cell culture medium (e.g., RPMI 1640 with fetal bovine serum), test compounds, and a method to quantify viral replication (e.g., p24 antigen ELISA or a reporter gene assay).
-
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Add the compound dilutions to the cells.
-
Infect the cells with a predetermined amount of HIV-1.
-
Incubate the plate at 37 °C in a CO₂ incubator for a period that allows for viral replication (e.g., 4-5 days).
-
After the incubation period, collect the cell supernatant.
-
Quantify the amount of viral replication by measuring the p24 antigen concentration in the supernatant using an ELISA kit.
-
Determine the cytotoxicity of the compounds in parallel using a cell viability assay (e.g., MTT assay).
-
Calculate the EC50 value (the concentration of the compound that inhibits viral replication by 50%) and the CC50 value (the concentration that reduces cell viability by 50%). The selectivity index (SI) is calculated as CC50/EC50.
-
IV. Visualizations
Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase
The following diagram illustrates the allosteric inhibition of HIV-1 reverse transcriptase by this compound analogues.
Caption: Allosteric inhibition of HIV-1 RT by this compound analogues.
Experimental Workflow: Synthesis and Evaluation of this compound Analogues
The diagram below outlines the general workflow from synthesis to biological evaluation of this compound analogues.
Caption: General workflow for the development of this compound analogues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenethylthiazolethiourea (PETT) compounds, a new class of HIV-1 reverse transcriptase inhibitors. 1. Synthesis and basic structure-activity relationship studies of PETT analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 Reverse Transcriptase in Complex with Nevirapine - Proteopedia, life in 3D [proteopedia.org]
- 4. Rational design and synthesis of phenethyl-5-bromopyridyl thiourea derivatives as potent non-nucleoside inhibitors of HIV reserve transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Trovirdine Concentration for Cell-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Trovirdine concentration in cell-based assays. The information is presented in a question-and-answer format to directly address common issues and provide clear guidance for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1). Unlike nucleoside analogs, this compound does not require intracellular phosphorylation to become active. It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme crucial for converting the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its DNA polymerase activity, thus halting the viral replication cycle.[1][2][3][4][5][6][7][8][9][10][11]
Q2: What is a typical starting concentration range for this compound in a cell-based antiviral assay?
A2: Based on available in vitro data, a good starting point for this compound concentration in a cell-based antiviral assay is in the low nanomolar to low micromolar range. The half-maximal effective concentration (EC50) for this compound against HIV-1 in MT-4 cells is approximately 0.02 µM. Therefore, a serial dilution series spanning from 0.001 µM to 10 µM is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare my this compound stock solution?
A3: this compound is sparingly soluble in water but can be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in your cell culture medium is non-toxic to the cells, typically below 0.5%. For in vivo studies, co-solvents like PEG300 and Tween-80 may be used, but for cell-based assays, DMSO is the standard solvent.[12] If precipitation is observed upon dilution in aqueous media, gentle warming and sonication can aid dissolution.[12]
Q4: How do I determine the cytotoxicity of this compound in my cell line?
A4: It is essential to assess the cytotoxicity of this compound in parallel with its antiviral activity to determine a therapeutic window. A standard method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The 50% cytotoxic concentration (CC50) for this compound in MT-4 cells has been reported to be approximately 60 µM. You should perform a dose-response experiment with this compound on uninfected cells to determine the CC50 in your specific cell line.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| No antiviral activity observed | - Incorrect this compound concentration- Resistant HIV-1 strain- Inactive compound | - Verify the concentration of your stock solution and perform a wider range of dilutions.- Ensure the HIV-1 strain used is sensitive to NNRTIs.- Check the storage conditions and age of the this compound stock. |
| High background signal in the assay | - Contamination (bacterial or mycoplasma)- Phenol red in the medium interfering with colorimetric readout- Serum components reacting with assay reagents | - Regularly test cell cultures for contamination.- Use phenol red-free medium for the assay.- Perform a background control with medium and assay reagents only. |
| Compound precipitation in culture medium | - Low solubility of this compound in aqueous solution- High final concentration of this compound | - Ensure the DMSO concentration in the final culture medium is sufficient to maintain solubility.- Prepare fresh dilutions from the stock solution for each experiment.- Visually inspect the wells for any precipitate under a microscope. |
| Unexpected cell morphology or death at low concentrations | - Cell line is particularly sensitive to this compound or DMSO- Off-target effects of the compound | - Perform a thorough cytotoxicity assessment over a wide concentration range.- Lower the final DMSO concentration.- Test the compound in a different cell line to assess specificity. |
Quantitative Data
The following table summarizes the known in vitro activity of this compound. It is important to note that these values can vary depending on the cell line, virus strain, and assay conditions used.
| Parameter | Cell Line | Value | Assay Type |
| IC50 (HIV-1 RT) | - | 7 nM | Enzyme Assay |
| EC50 (HIV-1 IIIB) | MT-4 | 0.02 µM | Antiviral Assay |
| CC50 | MT-4 | 60 µM | Cytotoxicity Assay |
| EC50 (HIV-1, NNRTI-resistant strains) | Various | Higher than wild-type | Antiviral Assay |
Data for other cell lines is limited in the public domain. It is highly recommended to determine these parameters for your specific experimental system.
Experimental Protocols
MTT Assay for Cell Viability (Cytotoxicity)
This protocol is a standard method to assess the effect of this compound on the viability of uninfected cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest in appropriate culture medium
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a "cells only" control (no this compound) and a "medium only" background control.
-
Remove the overnight culture medium from the cells and add the this compound dilutions.
-
Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control after subtracting the background absorbance. The CC50 value is the concentration of this compound that reduces cell viability by 50%.
Visualizations
HIV-1 Life Cycle and the Action of this compound
This diagram illustrates the key stages of the HIV-1 life cycle and highlights the specific point of inhibition by this compound.
Caption: HIV-1 life cycle and this compound's point of inhibition.
Mechanism of this compound Action on HIV-1 Reverse Transcriptase
This diagram details how this compound binds to the HIV-1 reverse transcriptase enzyme and inhibits its function.
Caption: this compound's allosteric inhibition of HIV-1 RT.
Experimental Workflow for this compound Optimization
This workflow outlines the logical steps for determining the optimal concentration of this compound for a cell-based assay.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase [mdpi.com]
- 5. Structure of HIV-2 reverse transcriptase at 2.35-Å resolution and the mechanism of resistance to non-nucleoside inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational changes in HIV-1 reverse transcriptase induced by nonnucleoside reverse transcriptase inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 10. This compound (Travirdine; LY300046) | HIV | 149488-17-5 | Invivochem [invivochem.com]
- 11. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Troubleshooting Trovirdine instability in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trovirdine. The information is presented in a question-and-answer format to directly address potential issues related to its stability in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as LY300046) is a potent and highly specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] As an NNRTI, this compound binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme crucial for viral replication. This binding induces a conformational change in the enzyme's active site, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA.
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability of this compound. For long-term storage, it is recommended to store the solid compound at -20°C for up to one year or at -80°C for up to two years.[1] Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should also be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Q3: How should I prepare this compound solutions for in vitro and in vivo experiments?
This compound is soluble in DMSO.[1][2] For cell culture experiments, a stock solution in DMSO can be prepared and further diluted with cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration is not toxic to the cells (typically below 0.5%). For in vivo experiments, freshly prepared solutions are recommended.[1] Common formulations involve dissolving this compound in a mixture of solvents such as DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide: this compound Instability
This guide addresses common issues related to this compound instability that may be encountered during long-term experiments.
Problem 1: Loss of this compound activity over time in cell culture.
-
Possible Cause 1: Degradation in aqueous culture medium.
-
Explanation: Like many small molecules, this compound may be susceptible to hydrolysis or oxidation in aqueous environments, especially over extended incubation periods at 37°C. The thiourea moiety within this compound's structure can be prone to oxidative degradation.
-
Troubleshooting Steps:
-
Minimize exposure time: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Replenish the compound: In long-term cultures, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.
-
Control for degradation: Include a time-course control where the activity of this compound is assessed at different time points to determine its rate of degradation under your specific experimental conditions.
-
Consider antioxidants: If oxidative degradation is suspected, the inclusion of a low concentration of an antioxidant in the culture medium could be tested for its effect on this compound stability, ensuring the antioxidant itself does not interfere with the experimental outcome.
-
-
-
Possible Cause 2: Photodegradation.
-
Explanation: Many compounds, particularly those with aromatic rings like the pyridine moiety in this compound, are sensitive to light. Exposure to ambient light during long-term experiments can lead to photodegradation.
-
Troubleshooting Steps:
-
Protect from light: Protect all solutions containing this compound from light by using amber-colored tubes or wrapping containers in aluminum foil.
-
Minimize light exposure during handling: Perform experimental manipulations in a darkened room or under a fume hood with the light turned off whenever possible.
-
Conduct a photostability test: Expose a solution of this compound to light for a defined period and compare its activity to a light-protected control to assess its photosensitivity.
-
-
-
Possible Cause 3: Adsorption to plasticware.
-
Explanation: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware, such as culture plates and tubes, leading to a decrease in the effective concentration in the medium.
-
Troubleshooting Steps:
-
Use low-binding plasticware: Utilize polypropylene or other low-protein-binding plastics for preparing and storing this compound solutions.
-
Pre-treat plasticware: In some cases, pre-incubating the plasticware with a solution of bovine serum albumin (BSA) can help to block non-specific binding sites.
-
Quantify the concentration: If significant loss of activity is observed, consider using an analytical method such as HPLC to quantify the concentration of this compound in the culture medium over time.
-
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Inconsistent solution preparation.
-
Explanation: Variability in the preparation of this compound stock and working solutions can lead to inconsistent experimental outcomes.
-
Troubleshooting Steps:
-
Standardize protocols: Ensure that a standardized and well-documented protocol is followed for every solution preparation.
-
Verify solubility: Always visually inspect solutions for any signs of precipitation. If observed, follow the recommendations for aiding dissolution (gentle heating, sonication).
-
Calibrate equipment: Regularly calibrate pipettes and balances to ensure accurate measurements.
-
-
-
Possible Cause 2: Degradation of stock solutions.
-
Explanation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to the degradation of this compound.
-
Troubleshooting Steps:
-
Aliquot stock solutions: Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.
-
Monitor storage conditions: Ensure that freezers are maintaining the correct temperature.
-
Perform quality control: Periodically check the purity and concentration of the stock solution using an appropriate analytical method like HPLC.
-
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid | -20°C | Up to 1 year[1] |
| -80°C | Up to 2 years[1] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 year[1] |
| -80°C | Up to 2 years[1] | |
| Working Solution (in vivo) | Room Temperature | Prepare fresh for same-day use[1] |
Table 2: Example Formulations for this compound
| Formulation | Components | Instructions |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Add each solvent sequentially and mix well.[1] |
| In Vivo Formulation 2 | 10% DMSO, 90% Corn Oil | Add each solvent sequentially and mix well.[1] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl. Incubate at room temperature and 60°C.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH. Incubate at room temperature and 60°C.
-
Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide. Incubate at room temperature.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm and 366 nm) and a cool white fluorescent lamp. A control sample should be wrapped in aluminum foil.
-
Thermal Degradation: Store the solid compound and a solution at elevated temperatures (e.g., 60°C, 80°C).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Neutralize the acid and base-treated samples. Analyze all samples using a stability-indicating analytical method, such as HPLC with UV or mass spectrometry detection, to quantify the remaining this compound and detect the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol outlines the steps to develop an HPLC method to separate this compound from its potential degradation products.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% formic acid or trifluoroacetic acid in water.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of the parent compound from any more polar or less polar degradation products. A typical gradient might start with a low percentage of organic phase and gradually increase.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. This helps in identifying peaks and assessing their purity.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness using samples from the forced degradation study.
Visualizations
Caption: Mechanism of this compound action on HIV-1 reverse transcriptase.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting flowchart for this compound instability.
References
Technical Support Center: Trovirdine Hydrochloride Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the stability of Trovirdine hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound hydrochloride?
A1: To ensure its stability, this compound hydrochloride should be stored under controlled conditions. For short-term storage (days to weeks), it is recommended to keep the compound in a dry, dark place at 0 - 4°C. For long-term storage (months to years), the compound should be stored at -20°C.[1] Proper storage is crucial to prevent degradation and maintain the integrity of the compound for research purposes. The shelf life is greater than two years if stored correctly.[1]
Q2: How should I handle stock solutions of this compound hydrochloride?
A2: this compound hydrochloride is soluble in DMSO.[1] Stock solutions should be stored at -20°C for long-term use (up to 1 year) or -80°C for extended periods (up to 2 years).[2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation. For in vivo experiments, it is recommended to prepare fresh working solutions daily.
Q3: What are the known degradation pathways for this compound hydrochloride?
A3: While specific public data on the degradation pathways of this compound hydrochloride is limited, compounds with similar structures (containing thiourea, pyridine, and bromo-pyridine moieties) are susceptible to hydrolysis, oxidation, and photodegradation. Hydrolysis can occur at the thiourea linkage under acidic or basic conditions. The pyridine rings may be susceptible to oxidation, and the presence of a bromine atom can make the molecule sensitive to light.
Q4: Is this compound hydrochloride sensitive to light?
A4: Yes, as a bromo-pyridine derivative, this compound hydrochloride is potentially photosensitive. Exposure to UV or visible light may lead to photodegradation. Therefore, it is essential to protect the solid compound and its solutions from light by using amber-colored vials or by wrapping containers with aluminum foil. All experimental manipulations should be carried out under subdued light conditions whenever possible.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
Possible Cause: Degradation of this compound hydrochloride due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid compound and stock solutions have been stored at the recommended temperatures and protected from light.
-
Check Solution Age: Use freshly prepared or properly stored aliquoted stock solutions. Avoid using old solutions that may have undergone degradation.
-
Assess Purity: If degradation is suspected, the purity of the compound can be assessed using a stability-indicating HPLC method (see Experimental Protocols section).
Issue 2: Appearance of unknown peaks in HPLC chromatograms.
Possible Cause: Formation of degradation products during sample preparation or analysis.
Troubleshooting Steps:
-
Review Sample Preparation: Ensure that the diluent used for sample preparation is compatible with this compound hydrochloride and that the samples are analyzed promptly after preparation.
-
Investigate Stress Factors: Consider potential stress factors during the experimental workflow, such as exposure to elevated temperatures, extreme pH, or light.
-
Perform Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in confirming if the unknown peaks correspond to degradation products.
Data Presentation
The following tables summarize illustrative quantitative data from forced degradation studies. This data is representative of what might be observed for a compound with a similar structure to this compound hydrochloride and should be used as a guideline for experimental design.
Table 1: Summary of Forced Degradation Studies of this compound Hydrochloride
| Stress Condition | Time | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 h | 60°C | 15.2% | 2 |
| 0.1 M NaOH | 8 h | 60°C | 25.8% | 3 |
| 3% H₂O₂ | 24 h | RT | 18.5% | 2 |
| Thermal | 48 h | 80°C | 8.1% | 1 |
| Photolytic (ICH Q1B) | - | - | 12.3% | 2 |
Table 2: Illustrative pH Stability Profile of this compound Hydrochloride in Solution (Aqueous Buffers at 40°C for 7 days)
| pH | % Remaining |
| 2.0 | 92.5% |
| 4.0 | 98.1% |
| 7.0 | 95.3% |
| 9.0 | 88.7% |
| 12.0 | 75.4% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for inducing degradation of this compound hydrochloride to identify potential degradation products and to develop a stability-indicating analytical method.
-
Acid Hydrolysis: Dissolve this compound hydrochloride in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound hydrochloride in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 8 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound hydrochloride in a solution of 3% hydrogen peroxide (H₂O₂) to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid this compound hydrochloride in a temperature-controlled oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid this compound hydrochloride to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A sample protected from light should be used as a control.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol describes a representative HPLC method for the quantification of this compound hydrochloride and the separation of its degradation products.
-
Instrumentation: HPLC with UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for Forced Degradation Study of this compound Hydrochloride.
Caption: Mechanism of Action of this compound Hydrochloride as a Reverse Transcriptase Inhibitor.
Caption: Factors Affecting the Stability of this compound Hydrochloride.
References
Technical Support Center: Enhancing Trovirdine Bioavailability in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on improving the oral bioavailability of Trovirdine in animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Poor and Variable Oral Bioavailability of this compound
-
Question: We are observing low and highly variable plasma concentrations of this compound in our rat pharmacokinetic (PK) studies following oral gavage. What could be the cause and how can we improve this?
-
Answer: Low and inconsistent oral bioavailability of this compound is likely due to its poor aqueous solubility.[1][2][3][4] this compound, as a lipophilic compound, may not fully dissolve in the gastrointestinal fluids, leading to incomplete absorption.[1][2] To address this, consider the following formulation strategies:
-
Particle Size Reduction: Decreasing the particle size of the this compound powder increases the surface area available for dissolution.[2][4] Techniques like micronization or nano-milling can be employed.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[1][3]
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization and absorption.[1][5]
-
Issue 2: this compound Precipitation in Aqueous Formulation Vehicle
-
Question: Our this compound formulation, intended for oral gavage, shows precipitation of the drug compound over time. How can we prepare a stable dosing solution?
-
Answer: Precipitation indicates that the drug's solubility limit in your chosen vehicle has been exceeded. To prepare a stable formulation for oral dosing in animal models, consider these approaches:
-
Co-solvents: Utilize a mixture of water-miscible organic solvents (co-solvents) to increase the solubility of this compound.[2] Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.
-
Surfactants: The addition of a pharmaceutically acceptable surfactant can help to form micelles that encapsulate the lipophilic this compound, preventing precipitation.[2]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.[2] Investigate the pKa of this compound to determine the optimal pH for solubilization.
-
Issue 3: High Inter-Animal Variability in Pharmacokinetic Data
-
Question: We are observing significant variability in the plasma concentration-time profiles between individual animals in our study. What are the potential sources of this variability and how can we minimize them?
-
Answer: High inter-animal variability is a common challenge in preclinical pharmacokinetic studies and can arise from several factors:
-
Inaccurate Dosing: Ensure precise and consistent administration of the oral dose. For rodents, oral gavage is the preferred method to ensure the entire dose is delivered.[6]
-
Physiological Differences: Factors such as food intake, stress levels, and the health status of the animals can influence drug absorption. Fasting the animals overnight before dosing can help to reduce variability related to food effects.[6]
-
Metabolic Differences: Genetic variations among animals can lead to differences in drug metabolism rates. Using a well-characterized and genetically homogeneous animal strain can help to minimize this.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[7][8] It directly binds to and inhibits the activity of the HIV-1 reverse transcriptase enzyme, which is essential for the replication of the virus.[7][8]
2. What are the known metabolites of this compound?
While specific metabolic pathways for this compound are not extensively detailed in the provided search results, NNRTIs like delavirdine and atevirdine undergo extensive metabolism in rats, primarily through cytochrome P450 (CYP) enzymes.[9][10] Common metabolic pathways for similar compounds include N-dealkylation, hydroxylation, and subsequent conjugation.[9][10]
3. Which animal models are most appropriate for studying the oral bioavailability of this compound?
Rats and mice are commonly used preclinical models for pharmacokinetic and bioavailability studies due to their well-characterized physiology and ease of handling.[11][12][13] The choice between them may depend on the specific scientific question and the availability of analytical methods for small sample volumes.
4. How can we quantify this compound concentrations in plasma samples?
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in biological matrices like plasma with high sensitivity and specificity.[14]
Experimental Protocols & Data
Hypothetical Experiment: Improving this compound Bioavailability with a Nano-Milled Formulation in Rats
This section outlines a hypothetical experimental protocol to assess the improvement in oral bioavailability of this compound using a nano-milled formulation compared to a standard micronized formulation.
Experimental Protocol: Oral Pharmacokinetic Study in Sprague-Dawley Rats
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
-
Formulations:
-
Group 1 (Control): Micronized this compound suspended in 0.5% carboxymethylcellulose (CMC) in water.
-
Group 2 (Test): Nano-milled this compound suspended in 0.5% CMC in water.
-
-
Dosing: A single oral gavage dose of 10 mg/kg for both groups.
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: this compound concentrations in plasma are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is performed to determine key pharmacokinetic parameters.
Hypothetical Pharmacokinetic Data
The following table summarizes the hypothetical pharmacokinetic parameters for the two this compound formulations.
| Parameter | Micronized this compound (Mean ± SD) | Nano-milled this compound (Mean ± SD) |
| Cmax (ng/mL) | 350 ± 85 | 850 ± 150 |
| Tmax (hr) | 2.0 ± 0.5 | 1.0 ± 0.3 |
| AUC (0-24h) (ng*hr/mL) | 2100 ± 450 | 6300 ± 900 |
| Relative Bioavailability (%) | 100 | 300 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Visualizations
Caption: Workflow for assessing this compound bioavailability.
Caption: Hypothetical this compound metabolic pathway.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. Absorption, distribution, metabolism, and excretion of atevirdine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of the human immunodeficiency virus type 1 reverse transcriptase inhibitor delavirdine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and tissue distribution of tenofovir, emtricitabine and dolutegravir in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Addressing lot-to-lot variability of Trovirdine
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing potential lot-to-lot variability of Trovirdine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as LY300046) is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] It specifically targets the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[3][4][5] By binding to a hydrophobic pocket in the p66 subunit of the RT, this compound induces a conformational change that inhibits the enzyme's polymerase activity, thereby preventing the conversion of viral RNA into DNA.
Q2: What are the known chemical properties of this compound?
| Property | Value | Reference |
| CAS Number | 149488-17-5 | [3][4] |
| Molecular Formula | C13H13BrN4S | [3] |
| Molecular Weight | 337.24 g/mol | [3] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [3] |
| Storage | Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) | [3] |
Q3: What could be the potential sources of lot-to-lot variability in this compound?
While specific issues with this compound have not been widely documented, general causes of lot-to-lot variability in active pharmaceutical ingredients (APIs) can include:[6][7][8]
-
Changes in the manufacturing process: Modifications to the synthesis route, purification methods, or crystallization conditions can impact the final product.
-
Raw material variability: Differences in the quality or purity of starting materials and reagents.
-
Impurities and by-products: The presence of residual solvents, unreacted starting materials, or side-reaction products can vary between batches.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different physical properties, such as solubility and stability.
-
Storage and handling: Improper storage conditions or handling can lead to degradation of the compound.[8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating the impact of suspected lot-to-lot variability of this compound in your experiments.
Initial Observation: Inconsistent Experimental Results
You may suspect lot-to-lot variability if you observe unexpected changes in experimental outcomes when using a new batch of this compound. This could manifest as:
-
Reduced or absent biological activity (e.g., lower than expected inhibition of HIV-1 RT).
-
Increased cytotoxicity or off-target effects.
-
Changes in physical properties (e.g., color, solubility).
Troubleshooting Workflow
The following diagram outlines a step-by-step workflow for troubleshooting suspected lot-to-lot variability.
Detailed Troubleshooting Steps
Q4: My new lot of this compound is showing lower activity. What should I do first?
-
Quarantine the new lot: Immediately stop using the new lot of this compound in critical experiments to prevent generating unreliable data.
-
Review the Certificate of Analysis (CoA): Carefully compare the CoAs for both the old and new lots. Look for any differences in reported purity, impurity profiles, and analytical methods used.
-
Visual Inspection and Solubility Check: Visually compare the physical appearance (color, texture) of the two lots. Prepare solutions of both lots side-by-side in the same solvent (e.g., DMSO) to compare their solubility. Note any differences in the rate of dissolution or the clarity of the resulting solution.
Q5: The initial checks suggest a difference. What are the next steps for analytical characterization?
If the initial assessment points towards a potential issue, a more rigorous analytical characterization is recommended.
-
Purity and Identity Confirmation:
-
High-Performance Liquid Chromatography (HPLC): This is a critical step to confirm the purity of each lot and to identify any potential impurities. A significant difference in the chromatograms between the two lots is a strong indicator of variability.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique will confirm the molecular weight of the main peak, verifying the identity of this compound, and can help in identifying unknown impurities.
-
-
Structural Verification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the chemical structure of this compound. A comparison of the NMR spectra from both lots should show identical chemical shifts and coupling constants if the compounds are structurally the same.
-
-
Solid-State Characterization:
-
Powder X-ray Diffraction (PXRD): If you suspect a difference in the crystalline form (polymorphism), PXRD can be used to analyze the solid-state properties of the this compound lots. Different polymorphs can have different solubilities and dissolution rates, which could affect biological activity.
-
Q6: How can I definitively confirm a difference in biological activity?
A head-to-head comparison in a validated biological assay is the most definitive way to assess functional differences between lots.
-
In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay: Since this compound's primary target is HIV-1 RT, a cell-free enzymatic assay is a direct and reliable method to compare the inhibitory potency (e.g., IC₅₀ value) of the two lots.
-
Cell-Based Antiviral Assay: An antiviral assay using a relevant cell line (e.g., MT-4 cells) infected with HIV-1 will provide information on the compound's efficacy in a more complex biological system.[5]
-
Cytotoxicity Assay: It is also important to assess and compare the cytotoxicity of both lots in parallel to ensure that the new lot is not more toxic to the cells.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
Objective: To assess the purity of different lots of this compound.
Materials:
-
This compound (old and new lots)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare 1 mg/mL stock solutions of each this compound lot in DMSO. Dilute the stock solutions to 10 µg/mL with a 50:50 mixture of ACN and water.
-
Mobile Phase:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Analysis: Analyze the chromatograms for the retention time of the main peak (should be consistent for this compound) and the area percentage of the main peak (purity). Compare the impurity profiles of the two lots.
Protocol 2: In Vitro HIV-1 RT Inhibition Assay
Objective: To determine the IC₅₀ value of different lots of this compound against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
³H-dTTP (tritiated deoxythymidine triphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100)
-
This compound (old and new lots) dissolved in DMSO
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of each this compound lot in DMSO.
-
In a 96-well plate, add the assay buffer, poly(rA)-oligo(dT), and ³H-dTTP.
-
Add the this compound dilutions to the appropriate wells. Include control wells with DMSO only (no inhibitor) and background wells (no enzyme).
-
Initiate the reaction by adding the HIV-1 RT to all wells except the background controls.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding cold 10% trichloroacetic acid (TCA).
-
Harvest the precipitated DNA onto filter mats and wash with 5% TCA and then ethanol.
-
Dry the filter mats and add scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Signaling Pathway
This compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It directly binds to and inhibits the activity of HIV-1 reverse transcriptase, a critical enzyme in the HIV life cycle. The diagram below illustrates this mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | 149488-17-5 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. appliedsmartfactory.com [appliedsmartfactory.com]
- 7. myadlm.org [myadlm.org]
- 8. Lot to Lot Correlations - George King Bio-Medical, Inc. [kingbiomed.com]
Trovirdine degradation pathways and prevention
Welcome to the technical support center for Trovirdine. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential issues related to the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common storage conditions?
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI), known chemically as a phenethylthiazolylthiourea (PETT) derivative. For short-term storage (days to weeks), it is recommended to keep this compound dry, dark, and at 0 - 4°C. For long-term storage (months to years), it should be stored at -20°C.
Q2: What are the likely degradation pathways for this compound based on its chemical structure?
While specific degradation pathways for this compound have not been extensively published, based on its structure which includes a thiourea moiety and pyridine rings, several potential degradation pathways can be anticipated:
-
Hydrolysis: The thiourea linkage may be susceptible to hydrolysis under strongly acidic or alkaline conditions. This could lead to the cleavage of the molecule.
-
Oxidation: The sulfur atom in the thiourea group is prone to oxidation, which can lead to the formation of sulfoxides or other oxidized species. The nitrogen atoms in the pyridine rings could also be susceptible to oxidation.
-
Photodegradation: Compounds containing thiourea and aromatic rings can be sensitive to light, particularly UV radiation. Photodegradation may lead to complex mixtures of degradation products.
-
Metabolic Degradation: In biological systems, this compound may be metabolized by cytochrome P450 (CYP) enzymes, similar to other NNRTIs. This could involve hydroxylation of the aromatic rings or other oxidative transformations.
Q3: How can I prevent the degradation of this compound during my experiments?
To minimize degradation, consider the following precautions:
-
pH Control: Maintain the pH of your solutions within a neutral range (pH 6-8) unless the experimental protocol requires acidic or basic conditions.
-
Light Protection: Protect solutions containing this compound from light by using amber-colored vials or by wrapping containers in aluminum foil.
-
Temperature Control: Keep solutions on ice or at refrigerated temperatures when not in use, and avoid repeated freeze-thaw cycles.
-
Use of Antioxidants: If oxidative degradation is a concern, consider the addition of antioxidants to your buffers, but ensure they do not interfere with your assay.
-
Inert Atmosphere: For sensitive experiments, degassing solutions and working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Freshly Prepared Solutions: Prepare this compound solutions fresh for each experiment whenever possible.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of this compound activity over time in solution. | Degradation due to hydrolysis, oxidation, or photolysis. | 1. Prepare fresh solutions for each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. 3. Protect solutions from light. 4. Check the pH of your experimental buffers. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | 1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Use a stability-indicating HPLC method that can separate the parent drug from its degradants. |
| Inconsistent experimental results. | Variable degradation of this compound between experiments. | 1. Standardize solution preparation and handling procedures. 2. Ensure consistent light and temperature conditions for all experiments. |
Quantitative Data Summary
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (if identified) |
| Acid Hydrolysis (e.g., 0.1 M HCl) | 0 | 100 | - |
| 2 | |||
| 6 | |||
| 24 | |||
| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | 0 | 100 | - |
| 2 | |||
| 6 | |||
| 24 | |||
| Oxidative Degradation (e.g., 3% H₂O₂) | 0 | 100 | - |
| 2 | |||
| 6 | |||
| 24 | |||
| Photodegradation (UV light) | 0 | 100 | - |
| 2 | |||
| 6 | |||
| 24 | |||
| Thermal Degradation (e.g., 60°C) | 0 | 100 | - |
| 24 | |||
| 48 | |||
| 72 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at room temperature or elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 6, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature.
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Withdraw samples at various time points.
-
-
Photodegradation:
-
Expose a solution of this compound to UV light in a photostability chamber.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and a solution of this compound in an oven at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points.
-
-
HPLC Analysis:
-
Analyze all samples by a suitable stability-indicating reverse-phase HPLC method. A C18 column is often a good starting point.
-
The mobile phase could consist of a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.
-
Monitor the elution of this compound and any new peaks that appear, which are potential degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Validation & Comparative
A Comparative Guide to Trovirdine and Other First-Generation NNRTIs: Nevirapine and Efavirenz
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Trovirdine (LY300046) with the established first-generation NNRTIs, nevirapine and efavirenz. The information is compiled from preclinical and clinical data to offer an objective overview for research and drug development purposes.
Mechanism of Action
All three compounds are non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), distant from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and preventing the conversion of viral RNA into DNA.
Performance Data
Quantitative data on the in vitro activity and pharmacokinetic properties of this compound, nevirapine, and efavirenz are summarized below. Data for this compound is limited to preclinical findings due to its discontinued development.
Table 1: In Vitro Anti-HIV-1 Activity
| Compound | Assay Type | Cell Line | Virus Strain | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI) |
| This compound | HIV-1 RT Inhibition | - | - | 7 nM[1] | - | - |
| Anti-HIV Assay | MT-4 | HIV-1 IIIB | 15 µM[1] | >100 µM | >6.7 | |
| Nevirapine | Anti-HIV Assay | MT-4 | HIV-1 IIIB | 10-40 nM | 10-20 µM | ~250-2000 |
| Efavirenz | Anti-HIV Assay | MT-4 | HIV-1 IIIB | 1.7-3.8 nM | >100 µM | >26,000 |
Table 2: Pharmacokinetic Properties in Humans
| Parameter | This compound (LY300046) | Nevirapine | Efavirenz |
| Bioavailability | Data not available | >90% | Well absorbed |
| Protein Binding | Data not available | ~60% | >99% |
| Metabolism | Data not available | Hepatic (CYP3A4, CYP2B6) | Hepatic (CYP3A4, CYP2B6) |
| Half-life | Data not available | 25-30 hours | 40-55 hours |
| Excretion | Data not available | Primarily renal (metabolites) | Primarily fecal (unchanged), renal (metabolites) |
Experimental Protocols
This section outlines the general methodologies for key experiments used to evaluate NNRTI performance.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This enzymatic assay quantifies the ability of a compound to directly inhibit the activity of purified HIV-1 RT.
Protocol:
-
A reaction mixture is prepared containing purified recombinant HIV-1 RT, a template-primer such as poly(rA)-oligo(dT), and a mixture of deoxynucleoside triphosphates (dNTPs), including a radioactively or fluorescently labeled dNTP.
-
The test compound (this compound, nevirapine, or efavirenz) at various concentrations is added to the mixture.
-
The reaction is initiated and incubated at 37°C to allow for DNA synthesis.
-
The reaction is stopped, and the newly synthesized DNA is precipitated and separated from unincorporated dNTPs.
-
The amount of incorporated labeled dNTP is quantified, and the concentration of the compound that inhibits RT activity by 50% (IC50) is determined.
Cell-Based Anti-HIV Assay (MT-4 Cells)
This assay measures the ability of a compound to inhibit HIV-1 replication in a human T-cell line.
Protocol:
-
MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are cultured.
-
The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).
-
Immediately after infection, the test compound is added at various concentrations.
-
The cultures are incubated for several days to allow for viral replication and the induction of cytopathic effects.
-
The antiviral activity is determined by measuring an endpoint such as cell viability (e.g., using an MTT or XTT assay), the amount of viral p24 antigen in the supernatant (ELISA), or the level of reverse transcriptase activity in the supernatant.
-
The 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) are calculated to determine the compound's therapeutic window (Selectivity Index = CC50/EC50).[2]
Resistance Profile
A major limitation of first-generation NNRTIs is the rapid development of viral resistance, often due to a single point mutation in the reverse transcriptase gene.
-
This compound: Specific resistance mutation data is limited.
-
Nevirapine: The most common resistance mutation is K103N, which confers high-level resistance. Other mutations include V106A, Y181C, Y188C, and G190A.
-
Efavirenz: The K103N mutation is also the most common mutation conferring resistance to efavirenz. Other mutations include L100I, V108I, and Y188L.
Cross-resistance is a significant issue among first-generation NNRTIs. The presence of the K103N mutation, for instance, typically results in resistance to both nevirapine and efavirenz.
Clinical Development and Status
-
This compound (LY300046): Entered Phase I clinical trials for the treatment of AIDS.[1] However, its development was discontinued, and it was not further pursued for clinical use.
-
Nevirapine: Approved for the treatment of HIV-1 infection in adults and children, typically as part of a combination antiretroviral therapy.
-
Efavirenz: Approved for the treatment of HIV-1 infection in adults and children, and has been a component of several widely used fixed-dose combination regimens.
Conclusion
This compound demonstrated potent in vitro inhibitory activity against HIV-1 reverse transcriptase. However, its development was halted, and consequently, there is a lack of comprehensive preclinical and clinical data to allow for a full comparative assessment with nevirapine and efavirenz. Nevirapine and efavirenz have been cornerstone NNRTIs in HIV-1 therapy for many years, with extensive clinical data supporting their efficacy and defining their safety and resistance profiles. While both are effective, they are susceptible to the rapid emergence of resistance and have distinct side-effect profiles. The limited available data on this compound suggests it had a promising preclinical profile, but the reasons for its discontinued development are not publicly detailed. This guide highlights the importance of extensive clinical evaluation in determining the ultimate therapeutic value of any new drug candidate.
References
Comparative Analysis of Trovirdine's Antiviral Efficacy Against Resistant HIV-1 Mutants
A Comparison Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of Trovirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against wild-type and resistant strains of HIV-1. The performance of this compound is compared with other NNRTIs, supported by available experimental data. This document is intended to offer an objective overview for researchers, scientists, and professionals involved in the development of antiviral therapeutics.
Introduction to this compound and NNRTI Resistance
This compound (LY300046) is a potent NNRTI that, like other drugs in its class, targets the allosteric binding pocket of HIV-1's reverse transcriptase (RT), an enzyme crucial for the conversion of the viral RNA genome into DNA.[1] The emergence of drug-resistant mutations in the RT enzyme is a primary factor limiting the long-term efficacy of NNRTIs. Common mutations, such as K103N, L100I, Y181C, and Y188H, can significantly reduce the susceptibility of the virus to these inhibitors. This guide evaluates the preclinical data on this compound's activity against some of these resistant variants in comparison to other NNRTIs.
Quantitative Comparison of Antiviral Activity
The following tables summarize the in vitro inhibitory activity of this compound and comparator NNRTIs against wild-type (WT) HIV-1 and key resistant mutants. The data is presented as the concentration of the drug required to inhibit the viral enzyme activity by 50% (IC50) or to protect cells from viral-induced cytopathic effects by 50% (EC50).
Table 1: In Vitro Activity of this compound against HIV-1 Reverse Transcriptase
| HIV-1 RT Strain | This compound IC50 (µM) | Fold Change vs. WT |
| Wild-Type | 0.007 | 1.0 |
| L100I | 0.175 | 25 |
| Y181C | 1.03 | 147 |
| Y188H | 0.084 | 12 |
Data sourced from Buckheit et al., Antiviral Research, 1995.[1]
Table 2: Comparative In Vitro Activity of NNRTIs against Resistant HIV-1 Mutants (Fold Change in IC50/EC50 relative to Wild-Type)
| HIV-1 Mutant | This compound | Nevirapine | Efavirenz | Rilpivirine | Doravirine |
| L100I | 25[1] | >50 | 10-20 | <2 | <2 |
| K103N | Data Not Available | ~50[2] | ~20[2] | No Change[2] | No Change[2] |
| Y181C | 147[1] | >50[2] | <2[2] | <2[2] | No Change |
| Y188H | 12[1] | High-level resistance | Minimal effect | Data Not Available | Data Not Available |
| Y188L | Data Not Available | High-level resistance[3] | High-level resistance[3] | <2 | ~10-fold reduced susceptibility |
Note: Data for comparator drugs are compiled from multiple sources and represent approximate fold-changes. Direct head-to-head comparative studies with this compound are limited.
Experimental Protocols
The data presented in this guide are derived from established in vitro assays. The general methodologies for these key experiments are detailed below.
Reverse Transcriptase (RT) Inhibition Assay
This enzymatic assay directly measures the ability of a compound to inhibit the activity of purified HIV-1 RT.
-
Enzyme and Template/Primer: Recombinant wild-type and mutant HIV-1 RT are used. A common template/primer is a heteropolymeric template like poly(rA) annealed to an oligo(dT) primer.[1]
-
Reaction Mixture: The assay is typically conducted in a buffer containing Tris-HCl, KCl, MgCl2, and a labeled deoxynucleoside triphosphate (e.g., [3H]dTTP).
-
Procedure:
-
The RT enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound).
-
The template/primer and labeled dNTP are added to initiate the DNA synthesis reaction.
-
The reaction is allowed to proceed for a defined period at 37°C and then stopped, often by the addition of EDTA.
-
The newly synthesized, labeled DNA is separated from unincorporated nucleotides (e.g., by precipitation or filtration).
-
The amount of incorporated label is quantified using scintillation counting or other appropriate methods.
-
-
Data Analysis: The concentration of the inhibitor that reduces the RT activity by 50% (IC50) is calculated from the dose-response curve.
Cell-Based Antiviral Assay (Phenotypic Assay)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
-
Cell Lines: Susceptible human T-cell lines (e.g., MT-4, CEM) or engineered cell lines (e.g., TZM-bl) that express HIV-1 receptors (CD4, CCR5, CXCR4) are used.
-
Virus Strains: Laboratory-adapted strains or clinical isolates of HIV-1, including site-directed mutants, are used to infect the cells.
-
Procedure:
-
Cells are seeded in microtiter plates.
-
Varying concentrations of the test compound are added to the cells.
-
A standardized amount of virus is then added to infect the cells.
-
The cultures are incubated for a period of several days to allow for viral replication.
-
-
Endpoint Measurement: The extent of viral replication is determined by measuring various endpoints, such as:
-
Cell Viability (MTT Assay): For cytopathic viruses, the protective effect of the drug is measured by the metabolic activity of surviving cells using a colorimetric reagent like MTT.
-
Reporter Gene Expression: In engineered cell lines (e.g., TZM-bl), viral entry and gene expression activate a reporter gene (e.g., luciferase or β-galactosidase), which can be quantified.[4]
-
Viral Antigen Production (p24 Assay): The amount of viral p24 capsid protein in the culture supernatant is measured by ELISA.
-
-
Data Analysis: The effective concentration of the compound that inhibits viral replication by 50% (EC50) is determined from the dose-response curve.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and the experimental evaluation of its antiviral activity.
Caption: Mechanism of action of this compound on HIV-1 reverse transcription.
References
- 1. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. HIV Drug Resistance Database [hivdb.stanford.edu]
- 3. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Trovirdine Analogues: A Comparative Analysis of Efficacy Against HIV-1 Reverse Transcriptase
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Trovirdine analogues reveals critical insights into the structure-activity relationship of this class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). This guide presents a comparative overview of the efficacy of this compound and its synthesized analogues, supported by available experimental data, to inform future drug development efforts in the field of HIV research.
This compound, a potent NNRTI, has demonstrated significant inhibitory activity against HIV-1 reverse transcriptase (RT). However, attempts to enhance its therapeutic profile through the synthesis of heterodimer analogues have, to date, been unsuccessful. This report details the findings of studies on these analogues, providing a direct comparison with the parent compound.
I. Comparative Efficacy Data
The following table summarizes the known inhibitory concentrations (IC50) of this compound and the activity of its synthesized analogues against HIV-1.
| Compound | Target | IC50 | Activity | Reference |
| This compound | HIV-1 Reverse Transcriptase | 7 nM | Active | [1][2] |
| (N-3)d4U-Trovirdine Conjugates (9a-e) | HIV Replication | - | Inactive | [3][4] |
| (N-3)d4T-Trovirdine Conjugates (10a-f) | HIV Replication | - | Inactive | [3][4] |
II. Experimental Protocols
A. Synthesis of [d4U]-[this compound analogue] and [d4T]-[this compound analogue] Heterodimers
A series of eleven heterodimers were synthesized by conjugating a nucleoside analogue (d4U or d4T) with a this compound analogue.[3][4] The synthesis strategy aimed to create bifunctional inhibitors that could simultaneously bind to both the nucleoside and non-nucleoside binding sites of HIV-1 reverse transcriptase.[4]
B. In Vitro Anti-HIV Activity Assay
The synthesized heterodimers were evaluated for their ability to inhibit HIV replication in cell culture.[3][4] While specific details of the cell lines and viral strains used are not available in the provided abstracts, standard antiviral assays would typically involve infecting susceptible host cells with HIV-1 in the presence of varying concentrations of the test compounds. The inhibition of viral replication would then be quantified by measuring a viral marker, such as p24 antigen or reverse transcriptase activity, in the cell culture supernatant.
III. Mechanism of Action & Rationale for Analogue Design
This compound functions as a non-nucleoside reverse transcriptase inhibitor.[2] NNRTIs bind to an allosteric site on the HIV-1 reverse transcriptase, distinct from the active site where nucleoside analogues bind.[5] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[5] Enzyme kinetic studies have shown that this compound's inhibition of RT is non-competitive with regard to deoxynucleoside triphosphates and uncompetitive with respect to the primer/template under steady-state conditions.[2]
The rationale behind synthesizing this compound analogue heterodimers with nucleoside analogues was to create a single molecule capable of targeting two distinct and essential sites on the reverse transcriptase enzyme.[4] The hypothesis was that such a bifunctional inhibitor could exhibit enhanced potency and a higher barrier to the development of drug resistance.
IV. Experimental Workflow
The general workflow for the synthesis and evaluation of the this compound analogues is depicted below.
V. Discussion and Future Directions
The lack of antiviral activity in the synthesized this compound-nucleoside analogue conjugates suggests that the two individual inhibitor compounds do not bind simultaneously to their respective sites on the HIV-1 reverse transcriptase.[3][4] This could be due to several factors, including improper linker length or flexibility, steric hindrance preventing one or both moieties from accessing their binding pockets, or an overall molecular conformation that is unfavorable for binding.
These findings underscore the challenges in designing effective bifunctional inhibitors. Future research in this area should focus on computational modeling to optimize linker design and predict the binding affinity of conjugated molecules. Additionally, exploring different classes of nucleoside and non-nucleoside inhibitors for conjugation may yield more promising results. While this particular series of this compound analogues proved to be inactive, the parent compound remains a valuable lead for the development of novel NNRTIs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Synthesis and anti-HIV activity of [d4U]-[this compound analogue] and [d4T]-[this compound analogue] heterodimers as inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
A Head-to-Head Comparison of Trovirdine and Other PETT Derivatives as HIV-1 Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Trovirdine (LY300046) and other notable Phenylethylthiazolylthiourea (PETT) derivatives, a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that have shown significant promise in the inhibition of HIV-1. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying mechanism of action to support ongoing research and development efforts in antiviral therapeutics.
Quantitative Performance Analysis
The following tables summarize the in vitro inhibitory activity of this compound and other selected PETT derivatives against wild-type and mutant strains of HIV-1. These data are compiled from various studies and presented to facilitate a clear comparison of their potency and resistance profiles.
Table 1: Inhibitory Activity against Wild-Type HIV-1 Reverse Transcriptase and Viral Replication
| Compound | Chemical Name | RT IC50 (nM) | Cell-Based ED50 (nM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/ED50) |
| This compound (LY300046) | N-[2-(2-pyridyl)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea hydrochloride | 15[1] | 20[1] | >100 | >5000 |
| Compound 1 | N-(2-phenethyl)-N'-(2-thiazolyl)thiourea | 900[1] | 1300[1] | >380 | >292 |
| PETT-1 | N/A | 6[2] | N/A | N/A | N/A |
| PETT-2 | N/A | 5[2] | N/A | N/A | N/A |
| Urea-PETT Analog (Compound 18) | N/A | 0.6 - 5 (range for potent analogs)[3] | 1 - 5 (range for potent analogs)[3] | N/A | N/A |
Table 2: Inhibitory Activity against NNRTI-Resistant HIV-1 Mutant Strains
| Compound | L100I Mutant RT IC50 (nM) | K103N Mutant RT IC50 (nM) | Y181C Mutant RT IC50 (nM) |
| This compound (LY300046) | 20 - 50 (range for potent analogs)[3] | N/A | 4 - 10 (range for potent analogs)[3] |
| PETT-1 | N/A | N/A | N/A |
| PETT-2 | N/A | N/A | N/A |
| Urea-PETT Analog (Compound 18) | N/A | N/A | N/A |
N/A: Data not available in the reviewed literature.
Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
This compound and other PETT derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the p66 subunit of the HIV-1 reverse transcriptase enzyme, known as the NNRTI binding pocket. This binding event induces a conformational change in the enzyme, which, while not directly at the active site, distorts its structure. This distortion impairs the enzyme's ability to efficiently catalyze the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.
References
- 1. Mechanism of allosteric inhibition of HIV-1 reverse transcriptase revealed by single-molecule and ensemble fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of HIV-1 reverse transcriptase having a 1:1 ratio of p66 and p51 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Trovirdine's Antiviral Profile: A Comparative Analysis of In Vitro Potency and Correlates of In Vivo Efficacy
An objective guide for researchers and drug development professionals on the non-nucleoside reverse transcriptase inhibitor (NNRTI) Trovirdine, contextualizing its in vitro antiviral activity with established in vivo benchmarks for its drug class.
This guide provides a detailed comparison of this compound's performance against other well-established non-nucleoside reverse transcriptase inhibitors (NNRTIs), focusing on the crucial translation from laboratory findings to clinical expectations. Due to the discontinuation of this compound's clinical development, direct in vivo efficacy data is limited. Therefore, this analysis leverages its in vitro profile alongside in vivo data from comparator drugs like Nevirapine and Efavirenz to illustrate the principles of in vitro to in vivo correlation (IVIVC) for this class of antiretroviral agents.
In Vitro Antiviral Activity: this compound and Comparators
This compound demonstrated potent anti-HIV-1 activity in laboratory settings. Its primary mechanism of action is the non-competitive inhibition of the HIV-1 reverse transcriptase (RT) enzyme, a critical step in the viral replication cycle.[1][2] The following table summarizes the key in vitro efficacy parameters for this compound and other first-generation NNRTIs.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Enzyme Inhibition | - | IC₅₀ (HIV-1 RT) | 7 nM | [3] |
| This compound | Cell-based | MT-4 | ED₅₀ | > 5 µM | [3] |
| Nevirapine | Cell-based | MT-4 | IC₅₀ (vs. RTMDR1¹) | 255 nM | [4] |
| Efavirenz | Cell-based | - | - | Potent activity | [5][6] |
¹RTMDR1 is a multi-drug resistant HIV-1 strain.
Correlating In Vitro Data to In Vivo Performance: An Extrapolative Comparison
Establishing a strong in vitro-in vivo correlation is fundamental in drug development, allowing preclinical data to predict clinical outcomes. While in vivo data for this compound is unavailable, the extensive clinical experience with Nevirapine and Efavirenz provides a benchmark for the expected therapeutic efficacy of a potent NNRTI.
Clinical trials have shown that NNRTI-based regimens can effectively suppress viral replication in HIV-1 infected individuals. For instance, studies comparing Efavirenz and Nevirapine-based therapies demonstrated significant reductions in HIV-1 RNA levels (viral load).
| Drug | Study Population | Duration | Key In Vivo Outcome (Viral Load <50 copies/mL) | Reference |
| Efavirenz | Treatment-naïve adults | 48 weeks | ~76.3% of patients | [7] |
| Nevirapine | Treatment-naïve adults | 48 weeks | ~34.9% of patients (in the specific study) | [7] |
| Efavirenz vs. Nevirapine | Treatment-naïve adults | - | Little or no difference in virological success | [5][6] |
These in vivo results highlight the clinical potential of NNRTIs. For a compound like this compound, with a potent in vitro profile, the expectation would be a similar significant reduction in viral load in human subjects, contingent on favorable pharmacokinetic and safety profiles. The discontinuation of its development suggests that challenges in these latter areas may have arisen.
Experimental Protocols
In Vitro Enzyme Inhibition Assay (for IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) of this compound against HIV-1 reverse transcriptase was determined using a biochemical assay. This method assesses the direct inhibitory effect of the compound on the purified enzyme's activity.
-
Enzyme: Recombinant HIV-1 Reverse Transcriptase
-
Substrate: A heteropolymeric primer/template (e.g., oligo-DNA/ribosomal RNA) and a specific deoxynucleotide triphosphate (e.g., dGTP).[3]
-
Method: The assay measures the incorporation of radiolabeled or fluorescently tagged nucleotides into the newly synthesized DNA strand in the presence of varying concentrations of the inhibitor.
-
Detection: The level of incorporated label is quantified, and the IC₅₀ value is calculated as the drug concentration that reduces the enzyme's activity by 50%.
Cell-Based Antiviral Assay (for ED₅₀) using XTT Method
The effective dose (ED₅₀) was determined in a cell-based assay, which measures the compound's ability to protect cells from virus-induced death. The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method to assess cell viability.
-
Cell Line: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.
-
Virus: Laboratory-adapted strains of HIV-1 (e.g., HIV-1 IIIB).
-
Protocol:
-
MT-4 cells are seeded in a 96-well plate.
-
The cells are infected with a standard inoculum of HIV-1 in the presence of serial dilutions of this compound.
-
Control wells include uninfected cells and infected, untreated cells.
-
After an incubation period (typically 4-5 days), the XTT reagent, combined with an electron coupling agent, is added to each well.[8][9]
-
Metabolically active (viable) cells reduce the yellow XTT tetrazolium salt to a soluble orange formazan product.[8]
-
The absorbance of the formazan product is measured using a microplate reader at approximately 450 nm.[9]
-
The ED₅₀ is calculated as the concentration of this compound that results in a 50% protection of cells from virus-induced cytopathic effects.
-
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the process of its evaluation, the following diagrams illustrate the NNRTI mechanism of action and the general workflow for antiviral drug development.
Caption: Mechanism of this compound as an NNRTI.
Caption: General workflow for antiviral drug development and IVIVC.
References
- 1. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Combining New Non-Nucleoside Reverse Transcriptase Inhibitors (RTIs) with AZT Results in Strong Synergism against Multi-RTI-Resistant HIV-1 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of EFV compared to NVP in the suppression of HIV infection when used as part of initial three-drug combination | Cochrane [cochrane.org]
- 6. Efavirenz or nevirapine in three‐drug combination therapy with two nucleoside or nucleotide‐reverse transcriptase inhibitors for initial treatment of HIV infection in antiretroviral‐naïve individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nevirapine or efavirenz combined with two nucleoside reverse transcriptase inhibitors compared to HAART: a meta-analysis of randomized clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Validating Trovirdine's Mechanism of Action: A Comparative Guide to Mutagenesis Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trovirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), with other established NNRTIs. We delve into the validation of its mechanism of action through mutagenesis studies, presenting supporting experimental data, detailed protocols, and visual representations of key concepts to aid in research and drug development efforts.
Introduction to this compound and its Mechanism of Action
This compound is a potent inhibitor of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA, a crucial step in the viral replication cycle.[1] As a non-nucleoside reverse transcriptase inhibitor (NNRTI), this compound binds to an allosteric site on the RT enzyme, distinct from the active site where nucleoside analogs bind.[1][2] This binding induces a conformational change in the enzyme, ultimately inhibiting its DNA polymerase activity.[1] this compound exhibits a non-competitive inhibition pattern with respect to deoxynucleoside triphosphates (dNTPs) and an uncompetitive pattern concerning the primer/template complex.[1]
Mutagenesis studies are pivotal in unequivocally validating the mechanism of action of drugs like this compound. By intentionally introducing specific amino acid changes in the target enzyme, researchers can identify the key residues involved in drug binding and elucidate the molecular basis of drug resistance.
Comparative Analysis of this compound and Other NNRTIs
To contextualize the performance of this compound, we compare its inhibitory activity against wild-type HIV-1 RT and key resistant mutants with that of other well-established NNRTIs: Nevirapine, Efavirenz, and Delavirdine.
Quantitative Performance Data
The following table summarizes the 50% inhibitory concentration (IC50) and the fold-change in resistance observed for each NNRTI against specific mutations in the HIV-1 reverse transcriptase enzyme. These mutations are known to confer resistance to this class of drugs.
| Drug | Wild-Type IC50 (nM) | L100I Fold Change | Y181C Fold Change | Y188H/L/C Fold Change |
| This compound | 7[1] | 25[1] | 147[1] | 12 (Y188H)[1] |
| Nevirapine | 84[3] | 17-90 (Y181I) | >50 | >50 (Y188L)[2][4][5] |
| Efavirenz | 2.93 (Ki)[2] | >50 (with K103N)[4][5] | ~2[5] | >50 (Y188L)[4][5] |
| Delavirdine | 22[6] | - | >10-1000[3][6] | - |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison of fold changes should be interpreted with caution.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Site-Directed Mutagenesis of HIV-1 Reverse Transcriptase
This protocol outlines the generation of specific mutations in the HIV-1 RT gene, enabling the study of their effects on drug susceptibility.
Materials:
-
Plasmid DNA containing the wild-type HIV-1 RT gene
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
PCR Amplification: Set up a PCR reaction containing the plasmid DNA, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. The cycling parameters should be optimized for the specific plasmid and primers, typically involving an initial denaturation step, followed by 18-30 cycles of denaturation, annealing, and extension.
-
DpnI Digestion: Following PCR, add DpnI restriction enzyme to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated DNA, leaving the newly synthesized, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells via heat shock or electroporation.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.
-
Verification: Select individual colonies and isolate plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
HIV-1 Reverse Transcriptase Activity Assay
This assay measures the enzymatic activity of both wild-type and mutant RT enzymes and is used to determine the IC50 values of inhibitors.
Materials:
-
Purified wild-type or mutant HIV-1 RT enzyme
-
Poly(rA)/oligo(dT) template-primer
-
Deoxynucleoside triphosphates (dNTPs), including radiolabeled or fluorescently labeled dNTPs
-
Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)
-
This compound or other NNRTIs at various concentrations
-
Trichloroacetic acid (TCA) for precipitation (for radiolabeled assays)
-
Scintillation fluid and counter (for radiolabeled assays) or fluorescence plate reader (for fluorescent assays)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, poly(rA)/oligo(dT) template-primer, and dNTPs.
-
Inhibitor Addition: Add varying concentrations of the NNRTI to be tested to the reaction mixture. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified RT enzyme.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Quantification of DNA Synthesis:
-
Radiolabeled Method: Stop the reaction by adding cold TCA. Precipitate the newly synthesized DNA onto filter paper, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescent Method: Utilize a commercial kit that employs a fluorescent dye that intercalates with the newly synthesized DNA. Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Plot the percentage of RT inhibition against the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that reduces RT activity by 50%.
Visualizing the Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Simplified HIV replication cycle highlighting the role of reverse transcriptase and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's mechanism of action using site-directed mutagenesis.
Caption: Logical relationship of NNRTIs, the binding pocket, and key resistance mutations in HIV-1 RT.
Conclusion
Mutagenesis studies have been instrumental in confirming the mechanism of action of this compound as a potent NNRTI. The significant loss of inhibitory activity against HIV-1 RT enzymes harboring mutations at positions L100, Y181, and Y188 provides strong evidence for the direct interaction of this compound with the NNRTI binding pocket. The comparative data presented in this guide positions this compound as a highly effective inhibitor of wild-type HIV-1 RT, while also highlighting the common challenge of resistance development shared among NNRTIs. The detailed experimental protocols and visual diagrams serve as a valuable resource for researchers working to further characterize this compound and to develop next-generation NNRTIs with improved resistance profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Resistance to nevirapine of HIV-1 reverse transcriptase mutants: loss of stabilizing interactions and thermodynamic or steric barriers are induced by different single amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV Drug Resistance Database [hivdb.stanford.edu]
- 5. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synergistic Effects of Trovirdine Analogs in Combination Therapy Against HIV-1
A Comparative Guide for Researchers
Note on Trovirdine: Extensive literature searches did not yield specific experimental data on the synergistic effects of this compound (LY300046) in combination with other anti-HIV drugs. This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Given the lack of direct data, this guide presents a comparative analysis of the synergistic effects of other well-documented NNRTIs, such as Efavirenz and Nevirapine, in combination with other classes of antiretroviral agents. This information serves as a valuable proxy for understanding the potential synergistic interactions of this compound and other NNRTIs in the development of novel anti-HIV therapies.
Introduction to Combination Therapy in HIV-1 Treatment
The cornerstone of modern HIV-1 treatment is combination antiretroviral therapy (cART), which utilizes a cocktail of drugs that target different stages of the viral life cycle. This multi-pronged attack is crucial for suppressing viral replication, preventing the development of drug resistance, and improving patient outcomes. A key principle in designing effective cART regimens is the concept of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects. This guide explores the synergistic potential of NNRTIs when combined with nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and protease inhibitors (PIs).
Quantitative Analysis of Synergistic Effects
The synergistic, additive, or antagonistic effects of drug combinations can be quantitatively assessed using methods like the Chou-Talalay Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Below are tables summarizing the in vitro synergistic effects of various NNRTI-containing combination therapies against HIV-1.
Table 1: Synergistic Effects of Efavirenz (NNRTI) in Combination with NRTIs
| Drug Combination | Virus Strain | Cell Line | Endpoint | Combination Index (CI) | Synergy Level | Reference |
| Efavirenz + Tenofovir (TFV) + Emtricitabine (FTC) | HIV-1 IIIB | MT-2 | Viral Replication | CI at 50% inhibition = 0.56 ± 0.08 | Synergy | [1] |
| Efavirenz + Tenofovir (TFV) | HIV-1 IIIB | MT-2 | Viral Replication | ADA value = -0.14 (p < 0.03) | Synergy | [2] |
| Efavirenz + Emtricitabine (FTC) | HIV-1 IIIB | MT-2 | Viral Replication | ADA value = -0.23 (p < 0.001) | Synergy | [2] |
ADA (Area of Drug Interaction) is another metric to quantify synergy, with negative values indicating synergy.
Table 2: Synergistic and Additive Effects of Nevirapine (NNRTI) in Combination Therapies
| Drug Combination | Virus Strain | Cell Line | Endpoint | Interaction | Reference |
| Nevirapine + Zidovudine (AZT) | HIV-1 | Peripheral Blood Lymphocytes | p24 antigen release | Synergy | [3] |
| Nevirapine + Lamivudine (3TC) | Zidovudine-sensitive HIV-1 isolate | Peripheral Blood Mononuclear Cells | Viral Activity | Additive to Synergistic | [4] |
| Nevirapine + Saquinavir (PI) | Zidovudine-sensitive HIV-1 isolate | Peripheral Blood Mononuclear Cells | Viral Activity | Additive to Synergistic | [4] |
| Nevirapine + Zidovudine (AZT) + Saquinavir (PI) | Zidovudine-sensitive HIV-1 isolate | Peripheral Blood Mononuclear Cells | Viral Activity | Additive to Synergistic | [4] |
Experimental Protocols
A detailed understanding of the methodologies used to assess drug synergy is critical for the interpretation and replication of experimental findings.
In Vitro Anti-HIV Drug Combination Synergy Assay Protocol
This protocol outlines a common method for evaluating the synergistic effects of anti-HIV drugs using a cell-based assay and quantifying viral replication via p24 antigen levels.
1. Cell Culture and Virus Propagation:
- Maintain a suitable host cell line, such as MT-4 cells or peripheral blood mononuclear cells (PBMCs), in appropriate culture medium.
- Propagate a laboratory-adapted or clinical isolate of HIV-1 to generate a virus stock with a known titer.
2. Drug Preparation:
- Prepare stock solutions of the individual drugs (e.g., NNRTI, NRTI, PI) in a suitable solvent (e.g., DMSO).
- Create a series of serial dilutions for each drug to be tested.
3. Checkerboard Assay Setup:
- In a 96-well microtiter plate, create a checkerboard pattern of drug concentrations. This involves adding serial dilutions of Drug A along the rows and serial dilutions of Drug B along the columns. The wells will then contain a matrix of different concentration combinations of the two drugs.
- Include control wells with each drug alone at various concentrations and wells with no drugs (virus control).
4. Cell Infection and Treatment:
- Seed the wells of the microtiter plate with the host cells at a predetermined density.
- Infect the cells with the HIV-1 stock at a specified multiplicity of infection (MOI).
- Immediately after infection, add the drug combinations to the respective wells.
5. Incubation:
- Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for multiple rounds of viral replication (typically 5-7 days).
6. Measurement of Viral Replication (p24 Antigen ELISA):
- After the incubation period, collect the cell culture supernatants from each well.
- Quantify the amount of HIV-1 p24 capsid protein in the supernatants using a commercial p24 antigen enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[5][6]
7. Data Analysis:
- Determine the concentration of each drug and each drug combination that inhibits viral replication by 50% (IC50).
- Analyze the data using the Chou-Talalay method to calculate the Combination Index (CI).[7][8] Software such as CompuSyn can be used for this analysis.
- A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizing Experimental and Biological Pathways
Experimental Workflow for Synergy Analysis
The following diagram illustrates the key steps involved in determining the synergistic effects of drug combinations using the Chou-Talalay method.
Caption: Workflow for determining anti-HIV drug synergy.
HIV-1 Life Cycle and Antiretroviral Drug Targets
Understanding the HIV-1 life cycle is fundamental to appreciating the rationale behind combination therapy. Different classes of antiretroviral drugs inhibit distinct steps in this cycle, and combining them can lead to a more profound and durable suppression of the virus.
Caption: HIV-1 life cycle and drug targets.
Conclusion
The data on analogous NNRTIs strongly supports the principle of using these compounds in combination with other antiretroviral agents to achieve synergistic inhibition of HIV-1 replication. The quantitative data for Efavirenz and the qualitative evidence for Nevirapine highlight the potential for enhanced efficacy when combined with NRTIs and PIs. For researchers and drug development professionals, these findings underscore the importance of conducting comprehensive in vitro synergy studies, such as those outlined in this guide, to identify the most potent and promising drug combinations for clinical development. While specific data for this compound is not currently available, the presented information provides a robust framework for predicting and evaluating its potential synergistic interactions in future studies.
References
- 1. The Combined Anti-HIV-1 Activities of Emtricitabine and Tenofovir plus the Integrase Inhibitor Elvitegravir or Raltegravir Show High Levels of Synergy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nevirapine synergistically inhibits HIV-1 replication in combination with zidovudine, interferon or CD4 immunoadhesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lamivudine or stavudine in two- and three-drug combinations against human immunodeficiency virus type 1 replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ablinc.com [ablinc.com]
- 6. ablinc.com [ablinc.com]
- 7. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Trovirdine: A Comparative Analysis of a Promising NNRTI in the Context of First-Generation Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Trovirdine (LY300046), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), against first-generation NNRTIs: nevirapine, delavirdine, and efavirenz. While this compound showed significant promise in preclinical studies, its clinical development was discontinued. This guide aims to contextualize this compound's potential by examining its known properties alongside the established clinical profiles of its contemporaries, offering insights into the challenges and evolution of NNRTI development.
Preclinical Efficacy and Mechanism of Action
This compound demonstrated potent and specific inhibition of HIV-1 reverse transcriptase (RT) in preclinical assessments. As a non-nucleoside inhibitor, it binds to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, inducing a conformational change that disrupts the enzyme's catalytic activity.
Table 1: Preclinical Antiviral Activity of this compound and Comparator NNRTIs
| Compound | IC50 (HIV-1 RT) | EC50 (in MT-4 cells) | Key Resistance Mutations |
| This compound | 7 nM[1] | 0.02 µM[1] | Leu100, Tyr181, Tyr188 |
| Nevirapine | Data varies by study | 10-100 nM | K103N, Y181C, G190A |
| Delavirdine | Data varies by study | ~38 nM[2] | K103N, Y181C, P236L[3] |
| Efavirenz | Data varies by study | 1.7-25 nM | K103N, L100I, Y188L |
This compound's low nanomolar IC50 suggested high potency against the wild-type virus. Notably, its efficacy against strains with the Y181C mutation, a common NNRTI resistance mutation, was a significant point of interest in its early development.
Signaling Pathway of NNRTI Action
The following diagram illustrates the mechanism of action for NNRTIs like this compound.
Clinical Trial Data and Limitations
While specific quantitative data from this compound's Phase I clinical trials are not publicly available, a comparative review of the clinical outcomes for nevirapine, delavirdine, and efavirenz provides a benchmark for the therapeutic window and challenges this compound would have faced.
Efficacy of Comparator NNRTIs
The following table summarizes the efficacy data from key clinical trials of first-generation NNRTIs in treatment-naive patients.
Table 2: Summary of Efficacy from Pivotal Clinical Trials of First-Generation NNRTIs
| Drug Combination | Trial | Duration | Virologic Suppression (<50 copies/mL) | Mean CD4+ Cell Increase (cells/mm³) |
| Nevirapine + ZDV + ddI | - | 1 year | ~50% | ~150-200 |
| Delavirdine + ZDV + 3TC | - | 52 weeks | 40%[4] | ~100-150[4] |
| Efavirenz + ZDV + 3TC | DMP 266-006 | 48 weeks | 63% | 188 |
It is important to note that direct comparison across trials is challenging due to variations in trial design, patient populations, and the backbone nucleoside reverse transcriptase inhibitors (NRTIs) used.
Safety and Tolerability of Comparator NNRTIs
A significant hurdle for the first-generation NNRTIs was their safety and tolerability profile, which often led to treatment discontinuation.
Table 3: Common Adverse Events Associated with First-Generation NNRTIs
| Adverse Event | Nevirapine | Delavirdine | Efavirenz |
| Rash | Up to 37%, can be severe (Stevens-Johnson Syndrome)[5][6] | 18-50%, generally mild to moderate[4][7] | 25-30%, generally mild to moderate |
| Hepatotoxicity | Significant risk, particularly in women with high CD4 counts[2][5] | Rare, but cases of hepatic failure reported[7] | Less common than nevirapine |
| CNS Effects | Headache, fatigue[5] | Headache | Dizziness, insomnia, vivid dreams, depression (in up to 50% of patients, often transient)[8][9][10][11][12] |
| Drug Interactions | Inducer of CYP3A4[13] | Inhibitor of CYP3A4 and CYP2C9[4] | Mixed inducer/inhibitor of CYP enzymes[8] |
The high incidence of rash with all three drugs, the potential for severe hepatotoxicity with nevirapine[2][5], and the significant central nervous system side effects of efavirenz[8][9][10][11][12] were major limitations. It is plausible that this compound faced similar or other unforeseen toxicity issues during its clinical development that led to its discontinuation.
Experimental Protocols of Key Clinical Trials
Detailed experimental protocols for the pivotal trials of first-generation NNRTIs are summarized below to provide context for the standards of clinical investigation during the period of this compound's development.
General Phase III NNRTI Trial Design (Treatment-Naive Patients)
The following workflow outlines a typical Phase III clinical trial design for a new NNRTI during the late 1990s and early 2000s.
Key Methodological Components:
-
Patient Population: Typically, adult patients with HIV-1 infection who were antiretroviral therapy-naive. Key inclusion criteria often included a CD4+ cell count below a certain threshold (e.g., <500 cells/mm³) and a high viral load (e.g., >5,000 or >10,000 copies/mL).
-
Study Design: Randomized, double-blind, active-controlled or placebo-controlled trials.
-
Intervention: The NNRTI was administered in combination with a backbone of two NRTIs (e.g., zidovudine and lamivudine).
-
Primary Efficacy Endpoint: The proportion of patients achieving a plasma HIV-1 RNA level below the limit of detection (e.g., <400 or <50 copies/mL) at a specified time point (e.g., 24 or 48 weeks).
-
Secondary Efficacy Endpoints:
-
Change from baseline in CD4+ cell count.
-
Time to virologic failure.
-
Incidence of clinical progression (new AIDS-defining illnesses or death).
-
-
Safety Assessments: Monitoring of adverse events through clinical observation and laboratory tests (hematology, blood chemistry, liver function tests).
Limitations and Reasons for Discontinuation of Early NNRTIs
The development of early NNRTIs was marked by several common challenges that likely contributed to the discontinuation of promising candidates like this compound.
-
Low Genetic Barrier to Resistance: A single point mutation in the reverse transcriptase gene could confer high-level resistance to the entire class of first-generation NNRTIs. The K103N mutation was a particularly significant hurdle.
-
Adverse Events: As detailed in Table 3, skin rash, hepatotoxicity, and CNS effects were prevalent and often dose-limiting.
-
Pharmacokinetic Challenges: Complex drug-drug interactions due to the induction or inhibition of cytochrome P450 enzymes complicated co-administration with other medications.
-
Pill Burden and Dosing Frequency: Early regimens often involved multiple pills taken two or three times a day, which could impact adherence.
The following diagram illustrates the logical relationship between the limitations of early NNRTIs and the decision to discontinue a drug's development.
Conclusion
This compound represented a promising development in the early landscape of NNRTIs, with potent preclinical activity. However, its journey was cut short, likely due to one or more of the significant challenges that plagued the first generation of this drug class: a low barrier to resistance, adverse events, and complex pharmacokinetics. By comparing this compound's known preclinical profile with the extensive clinical data of nevirapine, delavirdine, and efavirenz, we gain a clearer perspective on the stringent requirements for successful antiretroviral drug development. The lessons learned from these early NNRTIs paved the way for the development of second and third-generation agents with improved resistance profiles, better tolerability, and more favorable pharmacokinetic properties. This compound, therefore, serves as an important case study in the iterative process of drug discovery and development in the fight against HIV.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drugs.com [drugs.com]
- 3. Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delavirdine: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nevirapine | aidsmap [aidsmap.com]
- 6. Nevirapine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Delavirdine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Efavirenz: a decade of clinical experience in the treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Many patients taking efavirez experience long-term CNS side-effects | aidsmap [aidsmap.com]
- 10. Efavirenz side effects become long-term for over one in three | HIV i-Base [i-base.info]
- 11. Long-term efavirenz use is associated with worse neurocognitive functioning in HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Nevirapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Trovirdine: A Comparative Analysis of its Safety and Toxicity Profile Against Approved NNRTIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety and toxicity profile of the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) Trovirdine against a panel of approved NNRTIs, including Efavirenz, Nevirapine, Rilpivirine, Doravirine, Etravirine, and Delavirdine. The information is compiled from preclinical data and available clinical findings to offer an objective resource for researchers in the field of HIV drug development.
Executive Summary
This compound has demonstrated potent anti-HIV-1 activity in preclinical studies. This guide synthesizes available quantitative data on its potency (IC50) and cytotoxicity (CC50) and compares it with that of established NNRTIs. Furthermore, it details the known adverse effect profiles of approved NNRTIs to provide a comprehensive safety and toxicity landscape. While clinical safety data for this compound remains limited due to its early developmental stage, this guide aims to provide a valuable comparative perspective based on the currently available information.
Quantitative Comparison of In Vitro Potency and Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) against HIV-1 and the 50% cytotoxic concentration (CC50) for this compound and approved NNRTIs. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions. Therefore, direct comparisons should be made with caution. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is also provided as a measure of the drug's therapeutic window.
| Compound | IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Cell Line for CC50 |
| This compound | 7[1] | 60[2] | ~8571 | MT-4 |
| Efavirenz | 2.93 (Ki) | >100 | >34130 | C8166 |
| Nevirapine | 84 | >100 | >1190 | MT-4 |
| Rilpivirine | 0.73 | 10 | ~13699 | MT-4[3] |
| Doravirine | 12 | >100 | >8333 | Various |
| Etravirine | 0.9 - 5.5 | >10 | >1818 - 11111 | T-cell lines[4] |
| Delavirdine | 260 | >25 | >96 | CCRF-CEM[5] |
Note: IC50 and CC50 values can vary significantly based on the specific HIV-1 strain, cell line used, and assay conditions. The data presented here is for comparative purposes and is derived from multiple sources.
Adverse Effect and Toxicity Profiles of Approved NNRTIs
This section outlines the common and significant adverse effects associated with approved NNRTIs, providing a benchmark for evaluating the potential clinical safety profile of this compound.
| NNRTI | Common Adverse Effects | Serious Adverse Effects |
| Efavirenz | Central nervous system (CNS) effects (dizziness, insomnia, abnormal dreams, confusion), rash, nausea, fatigue.[6][7] | Severe psychiatric symptoms (depression, suicidal ideation), severe rash (Stevens-Johnson syndrome), liver toxicity.[6][7] |
| Nevirapine | Rash, nausea, headache, fatigue.[8][9] | Severe, life-threatening skin reactions (Stevens-Johnson syndrome, toxic epidermal necrolysis), severe hepatotoxicity (liver failure).[8] |
| Rilpivirine | Depression, headache, insomnia, rash. | Severe skin and hypersensitivity reactions, hepatotoxicity, depressive disorders. |
| Doravirine | Nausea, dizziness, headache, fatigue, diarrhea, abnormal dreams.[10] | Generally well-tolerated with a low rate of discontinuation due to adverse events.[11][12] |
| Etravirine | Rash, nausea, diarrhea, headache, peripheral neuropathy.[13][14][15] | Severe skin reactions (Stevens-Johnson syndrome, toxic epidermal necrolysis), hypersensitivity reactions.[13][14][16] |
| Delavirdine | Rash, headache, nausea, fatigue.[17][18][19][20][21] | Severe rash, hepatotoxicity.[22] |
This compound Safety Profile
Information regarding the clinical safety and toxicity profile of this compound is limited as it has only progressed to Phase I clinical trials. No detailed adverse event data from these trials are publicly available at this time. Preclinical studies have established a CC50 of 60 µM in MT-4 cells, suggesting a degree of in vitro safety. Further clinical development would be required to fully characterize its safety profile in humans.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to determine the potency and cytotoxicity of NNRTIs.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Enzymatic Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleotide triphosphates (dNTPs), including radiolabeled or fluorescently labeled dNTPs
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, KCl)
-
Test compound (this compound or other NNRTIs)
-
Trichloroacetic acid (TCA) for precipitation
-
Glass fiber filters
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, combine the assay buffer, poly(rA)-oligo(dT) template-primer, and the test compound at various concentrations.
-
Initiate the reaction by adding the recombinant HIV-1 RT enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA.
-
Precipitate the newly synthesized DNA by incubation on ice.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol to remove unincorporated dNTPs.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Calculate the percent inhibition of RT activity for each compound concentration relative to a no-drug control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Anti-HIV Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.
Materials:
-
A susceptible cell line (e.g., MT-4, C8166, TZM-bl)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB, NL4-3)
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
Test compound (this compound or other NNRTIs)
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit, luciferase assay reagent for TZM-bl cells)
Protocol:
-
Seed the cells in a 96-well microplate at a predetermined density.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the diluted compounds to the cells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plates at 37°C in a humidified CO2 incubator for a period of 3-7 days.
-
After the incubation period, collect the cell culture supernatant or lyse the cells, depending on the readout method.
-
Quantify the extent of viral replication by measuring the amount of p24 antigen in the supernatant using an ELISA or by measuring luciferase activity in the cell lysate for TZM-bl reporter cells.
-
Calculate the percent inhibition of viral replication for each compound concentration relative to a virus control (no drug).
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Cytotoxicity Assay
This colorimetric assay determines the effect of a compound on cell viability.[5][15][16][18]
Materials:
-
Cell line used for antiviral assays (e.g., MT-4)
-
Cell culture medium
-
Test compound (this compound or other NNRTIs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a specific density and allow them to adhere overnight if they are adherent cells.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compound.
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 3-7 days).
-
After the incubation, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action of NNRTIs
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are allosteric inhibitors of the HIV-1 reverse transcriptase enzyme. They bind to a hydrophobic pocket, known as the NNRTI-binding pocket, which is located approximately 10 Å away from the catalytic site of the enzyme. This binding induces a conformational change in the enzyme, which restricts the mobility of the "thumb" and "finger" subdomains of the reverse transcriptase. This conformational change ultimately distorts the catalytic site and prevents the binding of the natural deoxynucleotide triphosphate substrates, thereby halting the process of reverse transcription of the viral RNA into DNA.
Caption: Mechanism of NNRTI Action.
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates the typical workflow for the in vitro evaluation of a novel NNRTI, such as this compound.
Caption: In Vitro Evaluation Workflow.
References
- 1. Table 21. Common and/or Severe Adverse Effects Associated with Antiretroviral Medications | NIH [clinicalinfo.hiv.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Recombinant expression and purification of HIV-1 RT [protocols.io]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach [mdpi.com]
- 10. Inhibition of Reverse Transcriptase Activity Increases Stability of the HIV-1 Core - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The small-molecule 3G11 inhibits HIV-1 reverse transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Studies of Various NNRTIs in the Active Site of Different HIV-1RT Receptors [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SK [thermofisher.com]
- 17. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. Side Effects of Rescriptor (delavirdine): Interactions & Warnings [medicinenet.com]
- 21. Delavirdine Side Effects: Common, Severe, Long Term [drugs.com]
- 22. Delavirdine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Trovirdine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the proper handling and disposal of Trovirdine. Adherence to these procedures is essential to ensure personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, the use of appropriate personal protective equipment is mandatory to prevent exposure.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always use double gloves when handling the pure compound. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body Protection | Laboratory coat | A fully buttoned lab coat must be worn to protect skin and clothing. |
| Respiratory | Fume hood | All handling of powdered this compound or solutions should be conducted in a certified chemical fume hood.[1] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for handling this compound from receipt to disposal.
Receiving and Storage
-
Verification: Upon receipt, verify the integrity of the container.
-
Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Recommended storage temperatures are between 0 - 4°C for short-term (days to weeks) and -20°C for long-term (months).
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and any hazard warnings.
Preparation of Solutions
-
Location: All weighing and solution preparation must be performed inside a chemical fume hood.
-
Dissolution: this compound can be dissolved in solvents such as DMSO.
-
Sonication: If precipitation occurs during preparation, sonication may be used to aid dissolution.
Experimental Use
-
Containment: All experimental procedures involving this compound should be conducted within a designated area to minimize the risk of contamination.
-
Hand Washing: Wash hands thoroughly with soap and water before leaving the laboratory, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, must be considered chemical waste.
-
Liquid Waste: Unused or waste solutions of this compound must be collected in a designated, labeled, and sealed waste container.
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container.
Disposal Procedure
-
Do Not Pour Down the Drain: this compound and its solutions must not be disposed of down the sink.
-
Waste Collection: All this compound waste must be collected by a certified hazardous waste disposal service.
-
Decontamination: Work surfaces and equipment should be decontaminated after use.
Experimental Workflow and Logical Relationships
The following diagram illustrates the key stages of handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
